molecular formula C7H5IN2O B3210853 3-Iodo-1H-indazol-6-OL CAS No. 1082040-27-4

3-Iodo-1H-indazol-6-OL

Cat. No.: B3210853
CAS No.: 1082040-27-4
M. Wt: 260.03 g/mol
InChI Key: FLXLRTUJTJKEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1H-indazol-6-OL is a useful research compound. Its molecular formula is C7H5IN2O and its molecular weight is 260.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXLRTUJTJKEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 3-Iodo-6-hydroxyindazole: Synthesis, Reactivity, and Medicinal Applications

[1][2]

Executive Summary & Chemical Identity

3-Iodo-6-hydroxyindazole (CAS: 885519-03-9) serves as a high-value pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors targeting VEGFR, PDGFR, and specific serine/threonine kinases.[1][2] Its structural utility lies in its dual-functional nature: the C-3 iodine atom provides a handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C-6 hydroxyl group offers a site for optimizing solubility and pharmacokinetic properties through ether or ester linkages.[1]

Chemical Specifications
ParameterSpecification
IUPAC Name 3-iodo-1H-indazol-6-ol
CAS Number 885519-03-9 (Note: Verify with CoA; isomers exist)
Synonyms 6-Hydroxy-3-iodoindazole; 3-Iodo-6-indazolol
Molecular Formula

Molecular Weight 260.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in

pKa (Predicted) ~9.5 (Phenolic OH), ~13.8 (Indazole NH)

Synthetic Architecture

The synthesis of 3-iodo-6-hydroxyindazole requires strict regiochemical control to prevent over-iodination or N-iodination.[1] The most robust pathway involves the electrophilic aromatic substitution of 6-hydroxyindazole.[1]

Core Synthesis Workflow (Graphviz)[1][2]

SynthesisWorkflowStart6-Hydroxyindazole(Starting Material)ReactionElectrophilic Iodination(C-3 Regioselectivity)Start->Reaction DissolutionReagentsReagents:I2 (1.1 eq), KOH (2.5 eq)Solvent: DMF/DioxaneReagents->Reaction Dropwise AddnQuenchQuench:Na2S2O3 (aq)Reaction->Quench 2-4h @ RTProduct3-Iodo-6-hydroxyindazole(Precipitate)Quench->Product Filtration & Wash

Figure 1: Strategic workflow for the direct iodination of 6-hydroxyindazole.

Detailed Experimental Protocol

Objective: Regioselective synthesis of 3-iodo-6-hydroxyindazole.

  • Preparation: Charge a reaction vessel with 6-hydroxyindazole (1.0 eq) and dissolve in DMF (10 volumes). The choice of DMF ensures solubility of the polar starting material.[1][2]

  • Base Addition: Add KOH pellets (2.5 eq) or crushed NaOH. Stir until partially dissolved. The base deprotonates the N-1 position, increasing the nucleophilicity of the indazole ring at C-3.[1][2]

  • Iodination: Cool the mixture to 0°C. Add Iodine (

    
    )  (1.1 eq) dissolved in DMF dropwise over 30 minutes.
    
    • Scientific Rationale: Slow addition at low temperature prevents di-iodination or oxidation of the phenol ring.[1]

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of starting material (M+H = 135) and appearance of product (M+H = 261).[1][2]

  • Workup: Pour the reaction mixture into ice-cold water containing 10% sodium thiosulfate (

    
    ) .
    
    • Mechanism:[2][3][4][5][6] Thiosulfate reduces unreacted iodine to iodide, preventing product contamination and discoloration.[1][2]

  • Isolation: Adjust pH to ~6–7 with 1M HCl to precipitate the product. Filter the solids, wash with water, and dry under vacuum at 45°C.[1]

Reactivity Profile & Derivatization

The versatility of 3-iodo-6-hydroxyindazole stems from its three distinct reactive handles. Understanding the order of reactivity is crucial for designing multi-step syntheses.[2]

Reactivity Hierarchy
  • O-H (C6): Most acidic proton (after N-H).[2] Easily alkylated or acylated.[1][2]

  • N-H (N1): Nucleophilic.[1][2] Requires protection (e.g., THP, SEM, Boc) to prevent catalyst poisoning during cross-coupling.[1][2]

  • C-I (C3): Electrophilic center for Pd-catalyzed coupling.[1][2]

Functionalization Map (Graphviz)[1][2]

ReactivityMapCenter3-Iodo-6-hydroxyindazole(Core Scaffold)N_ProtN1-Protection(THP, SEM, Boc)Center->N_Prot Step 1 (Optional)O_AlkO-Alkylation(R-X, K2CO3)Center->O_Alk Step 2N_ProdStable Intermediatefor CouplingN_Prot->N_ProdO_ProdEther Derivatives(Solubility/Potency)O_Alk->O_ProdSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(0))Biaryl3-Aryl-Indazoles(Kinase Inhibitors)Suzuki->BiarylSonogashiraSonogashira Coupling(Alkyne, CuI, Pd(0))N_Prod->Suzuki Pd(dppf)Cl2N_Prod->Sonogashira Pd(PPh3)4

Figure 2: Divergent reactivity pathways for library generation.

Applications in Drug Discovery

Kinase Inhibition (VEGFR/PDGFR)

Indazoles are privileged scaffolds that mimic the adenine ring of ATP, allowing them to bind to the hinge region of kinase domains.[1][2]

  • Mechanism: The N-1 and N-2 nitrogens often form hydrogen bonds with the kinase hinge residues (e.g., Glu/Cys).[1][2]

  • Role of C-3 Iodine: The iodine is rarely the final substituent.[1] It is a "placeholder" replaced by aryl or heteroaryl groups (e.g., pyridine, thiophene) to access the hydrophobic pocket of the enzyme.[1][2]

  • Role of C-6 Hydroxyl: This position points towards the solvent-exposed region.[1] Derivatization here (e.g., with morpholine or piperazine side chains) improves oral bioavailability and solubility.[1][2]

Fragment-Based Drug Discovery (FBDD)

3-Iodo-6-hydroxyindazole is an ideal "fragment" for FBDD screening.[1] Its low molecular weight (<300 Da) and high ligand efficiency allow researchers to identify weak binding events that can be optimized into potent leads.[1][2]

Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed:

  • 1H NMR (DMSO-d6):

    • C-3 Proton: Absent (Critical check for reaction completion).

    • C-6 Hydroxyl: Broad singlet at

      
       9.8–10.5 ppm (
      
      
      exchangeable).[1]
    • Indazole NH: Broad singlet at

      
       12.8–13.2 ppm.[1][2]
      
    • Aromatic Protons: Distinct splitting pattern for H-4, H-5, H-7. H-7 usually appears as a doublet (~6.8 ppm) with meta-coupling to H-5.[1]

  • LC-MS:

    • Dominant peak at

      
       261 
      
      
      .[2]
    • Isotopic pattern should show standard iodine integration (though iodine is monoisotopic, no M+2 from isotope).[1]

References

  • PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2006).[1][2] WO2006048745A1: Methods for preparing indazole compounds.[1][2] (Describes iodination strategies for nitro-indazoles, applicable to hydroxy-analogs). Retrieved from [2]

  • Journal of Medicinal and Chemical Sciences. (2024). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one. (Context for 6-hydroxyindazole reactivity). Retrieved from [Link]

6-hydroxy-3-iodo-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Hydroxy-3-iodo-1H-indazole

Executive Summary

6-Hydroxy-3-iodo-1H-indazole (CAS: 1082040-27-4) represents a high-value bifunctional scaffold in medicinal chemistry, particularly within the kinase inhibitor landscape. Its utility stems from the orthogonal reactivity of its substituents: the C3-iodine atom serves as an electrophilic handle for palladium-catalyzed cross-couplings, while the C6-hydroxyl group functions as a nucleophile for etherification or esterification. This guide details the molecular specifications, validated synthetic protocols, and structural applications of this critical intermediate.

Part 1: Molecular Identity & Physicochemical Properties

The following data establishes the baseline identity for 6-hydroxy-3-iodo-1H-indazole. Researchers must verify these parameters upon receipt of commercial samples or following in-house synthesis to ensure batch integrity.

PropertySpecificationNotes
IUPAC Name 3-iodo-1H-indazol-6-olAlternate: 6-hydroxy-3-iodoindazole
CAS Number 1082040-27-4 Primary identifier for procurement
Molecular Formula C₇H₅IN₂O
Molecular Weight 260.03 g/mol Monoisotopic Mass: 259.94
Appearance Off-white to pale yellow solidDarkens upon light exposure (iodine liberation)
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (DCM, Hexanes)
pKa (Calculated) ~9.5 (Phenolic OH), ~13.8 (NH)The phenolic proton is more acidic than the indazole NH

Structural Tautomerism: Like most unsubstituted indazoles, this molecule exists in a tautomeric equilibrium between the 1H- and 2H-forms. In solution (DMSO-d6) and the solid state, the 1H-tautomer is thermodynamically favored due to aromatic stabilization.

Part 2: Synthetic Methodology

The synthesis of 6-hydroxy-3-iodo-1H-indazole relies on the regioselective electrophilic aromatic substitution of 6-hydroxyindazole. The C3 position is the most nucleophilic site on the indazole ring, allowing for direct iodination without protecting the phenol or the nitrogen, provided the stoichiometry is controlled.

Protocol: Regioselective C3-Iodination
  • Reaction Type: Electrophilic Aromatic Substitution (

    
    )
    
  • Scale: 10 mmol (adaptable to gram-scale)

Reagents:

  • Substrate: 6-Hydroxyindazole (1.34 g, 10 mmol)

  • Iodine Source: Elemental Iodine (

    
    ) (2.54 g, 10 mmol)
    
  • Base: Potassium Hydroxide (KOH) pellets (2.24 g, 40 mmol)

  • Solvent: DMF (Dimethylformamide) - Anhydrous (20 mL)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-hydroxyindazole in DMF. The solution should be clear.

  • Basification: Add KOH pellets. Stir at room temperature for 15 minutes. The solution may darken slightly as the phenoxide/indazolide anions form.

  • Iodination: Cool the mixture to 0°C (ice bath). Add elemental Iodine (

    
    ) portion-wise over 20 minutes. Critical: Rapid addition can lead to over-iodination or oxidative polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS or TLC (50% EtOAc/Hexanes). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Quench & Isolation: Pour the reaction mixture into 100 mL of ice-water containing 10%

    
    . The thiosulfate neutralizes excess iodine (turning the solution from brown to yellow/colorless).
    
  • Precipitation: Acidify the aqueous solution carefully with 1M HCl to pH ~5–6. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with copious water, and dry under vacuum. If necessary, recrystallize from Ethanol/Water.

Visualizing the Synthesis Logic

Synthesis_Workflow Start 6-Hydroxyindazole (C7H6N2O) Reagents I2 / KOH / DMF (Electrophilic Attack) Start->Reagents Deprotonation Intermediate Sigma Complex (Transient) Reagents->Intermediate Iodination at C3 Quench Na2S2O3 / HCl (Neutralization) Intermediate->Quench Workup Product 6-Hydroxy-3-iodo-1H-indazole (C7H5IN2O) Quench->Product Precipitation

Caption: Step-wise synthetic pathway from the parent indazole to the 3-iodo derivative via base-mediated iodination.

Part 3: Structural Validation

To ensure the integrity of the synthesized or purchased compound, the following spectral characteristics must be confirmed.

1. Proton NMR (


-NMR, 400 MHz, DMSO-

)
  • Loss of Signal: The key indicator of successful reaction is the disappearance of the C3-H singlet, which typically appears around

    
     7.9–8.0 ppm in the parent 6-hydroxyindazole.
    
  • Retention of Pattern: The benzenoid ring protons (H4, H5, H7) will remain but may shift slightly downfield due to the electron-withdrawing nature of the iodine.

    • 
       ~13.0 ppm (s, 1H, NH) - Broad, exchangeable.
      
    • 
       ~9.6 ppm (s, 1H, OH) - Broad.
      
    • 
       ~7.3 ppm (d, 1H, H4).
      
    • 
       ~6.8 ppm (d, 1H, H7).
      
    • 
       ~6.6 ppm (dd, 1H, H5).
      

2. Mass Spectrometry (ESI-MS)

  • Positive Mode (

    
    ): 
    
    
    
    .
  • Negative Mode (

    
    ): 
    
    
    
    .
  • Note: The isotopic pattern of Iodine is unique (monoisotopic), so no M+2 peak typical of Br or Cl will be observed.

Part 4: Application in Medicinal Chemistry

6-Hydroxy-3-iodo-1H-indazole is a "privileged scaffold" because it allows for Divergent Functionalization . The C3-Iodine and C6-Hydroxyl groups possess orthogonal reactivity profiles, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

1. C3-Functionalization (The "Warhead" Vector) The C3-Iodine bond is highly reactive toward Palladium(0) catalysts.

  • Suzuki-Miyaura Coupling: React with aryl/heteroaryl boronic acids to extend the scaffold into the ATP-binding pocket of kinases.

  • Sonogashira Coupling: React with terminal alkynes to introduce rigid linkers.

2. C6-Functionalization (The "Solubility" Vector) The C6-Hydroxyl group mimics the H-bond donor capability of adenosine but can also be modified to tune physicochemical properties.

  • O-Alkylation (Williamson Ether Synthesis): React with alkyl halides to introduce solubilizing groups (e.g., morpholine-ethyl chains).

  • Mitsunobu Reaction: Stereoselective ether formation using alcohols.

Strategic Divergence Map

Functionalization_Strategy Core 6-Hydroxy-3-iodo-1H-indazole (Bifunctional Core) Suzuki Pd(PPh3)4 / Ar-B(OH)2 (Suzuki Coupling) Core->Suzuki Path A: C3 First Alkylation R-X / K2CO3 (O-Alkylation) Core->Alkylation Path B: C6 First C3_Sub 3-Aryl-6-hydroxy-indazole (Kinase Hinge Binder) Suzuki->C3_Sub C6_Sub 3-Iodo-6-alkoxy-indazole (Solubility Tuned) Alkylation->C6_Sub Dual_Sub 3-Aryl-6-alkoxy-indazole (Final Drug Candidate) C3_Sub->Dual_Sub Subsequent Alkylation C6_Sub->Dual_Sub Subsequent Coupling

Caption: Divergent synthesis strategy showing orthogonal access to C3 and C6 modifications.

References

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Pfizer Inc. (2006). Methods for preparing indazole compounds.[2][3][4][5][6] World Intellectual Property Organization. WO2006048745A1. Retrieved from

Sources

The 3-Iodoindazole: A Linchpin Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Iodoindazole scaffold represents a "linchpin" intermediate in modern medicinal chemistry. It serves as the critical divergence point for accessing 3-substituted indazoles, a privileged structure found in numerous kinase inhibitors (e.g., Axitinib, Entrectinib) and GPCR ligands.

This technical guide details the synthesis, reactivity, and medicinal application of 3-iodoindazole derivatives.

Part 1: Synthetic Architecture (The "Make")

The utility of 3-iodoindazole lies in its ability to serve as a stable, yet highly reactive, electrophile for palladium-catalyzed cross-coupling reactions. Unlike 3-bromo or 3-chloro variants, the C3-iodine offers superior reactivity in oxidative addition steps, often permitting coupling under milder conditions that preserve sensitive functional groups.

Regioselective Iodination Strategy

The most robust method for accessing 3-iodoindazole is the direct iodination of the parent 1H-indazole. This reaction relies on the acidity of the N1-proton (


) to generate a reactive anion or tautomeric species that undergoes electrophilic substitution at C3.
Experimental Protocol: Direct C3-Iodination
  • Objective: Synthesis of 3-iodo-1H-indazole on a multi-gram scale.

  • Mechanism: Base-mediated deprotonation followed by electrophilic attack of molecular iodine.

Reagents:

  • 1H-Indazole (1.0 equiv)

  • Iodine (

    
    ) (2.0 equiv)
    
  • Potassium Hydroxide (KOH) (4.0 equiv)

  • Solvent: DMF (Dimethylformamide)[1][2][3]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 1H-indazole and DMF (approx. 5 mL per mmol). Stir until fully dissolved.

  • Iodine Addition: Add molecular iodine (

    
    ) in a single portion. The solution will turn dark brown.
    
  • Base Activation: Add KOH pellets slowly to the stirring mixture. Note: An exotherm may be observed.[4]

  • Reaction: Stir the mixture at 25 °C for 1–2 hours . Monitor by TLC (typically 30% EtOAc/Hexane) or LC-MS. The starting material (

    
    ) should convert to the less polar product (
    
    
    
    ).
  • Quench & Workup: Pour the reaction mixture into a solution of 10% aqueous

    
      (sodium thiosulfate) and ice. This reduces excess iodine (color change from brown to yellow/white).
    
  • Isolation: The product, 3-iodo-1H-indazole, typically precipitates as a solid.[5] Filter, wash with water, and dry.

    • Yield Expectation: 75–85%.

    • Purification: Recrystallization from ethanol/water if necessary.

Strategic N-Protection

While unprotected 3-iodoindazole can undergo Suzuki coupling, N1-protection is often required to prevent catalyst poisoning or N-arylation side reactions.

Protecting GroupConditionsRemovalStrategic Utility
THP (Tetrahydropyranyl) DHP, pTsOH, DCMHCl/MeOHAcid-labile; good for final stage deprotection.
SEM (Trimethylsilylethoxymethyl) SEM-Cl, NaH, THFTBAF or TFARobust; withstands strong bases (e.g., lithiation).
Boc (tert-Butyloxycarbonyl)

, DMAP, ACN
TFA or HClOrthogonal to base-sensitive groups.
Methyl (Permanent) MeI, KOH, AcetoneN/AUsed when N-methyl is part of the pharmacophore.
The Divergence Point: Palladium Cross-Coupling

The C3-iodine bond is weak (


), making it an ideal partner for Suzuki-Miyaura, Sonogashira, and Heck couplings.
Experimental Protocol: C3-Suzuki Coupling
  • Objective: Coupling 3-iodoindazole with an aryl boronic acid.

  • Catalyst Choice:

    
     is standard, but 
    
    
    
    is preferred for sterically hindered substrates.

Reagents:

  • 3-Iodoindazole derivative (1.0 equiv)[2]

  • Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or DME.

Workflow:

  • Degassing: Combine solvent and aqueous base in the reaction vessel and sparge with Argon/Nitrogen for 15 minutes. Critical: Oxygen poisons Pd(0).

  • Assembly: Add the iodide, boronic acid, and catalyst under an inert atmosphere.

  • Heating: Heat to 80–100 °C for 4–12 hours.

  • Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with brine, and concentrate.

Part 2: Visualization of Synthetic Logic

The following diagram illustrates the "Gateway" nature of the 3-iodoindazole scaffold, showing how a single precursor enables access to diverse chemical space.

Synthesis_Pathway Indazole 1H-Indazole (Starting Material) Iodination Iodination (I2, KOH, DMF) Indazole->Iodination IodoIndazole 3-Iodo-1H-indazole (The Linchpin) Iodination->IodoIndazole Protection N1-Protection (R-X, Base) IodoIndazole->Protection Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) IodoIndazole->Suzuki Unprotected Route ProtectedIodo 1-R-3-Iodoindazole Protection->ProtectedIodo ProtectedIodo->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd) ProtectedIodo->Sonogashira Heck Heck/Vinylation (Vinyl-R, Pd) ProtectedIodo->Heck ArylProd 3-Aryl-Indazoles (Kinase Inhibitors) Suzuki->ArylProd AlkynylProd 3-Alkynyl-Indazoles (Rigid Linkers) Sonogashira->AlkynylProd VinylProd 3-Vinyl-Indazoles (Michael Acceptors) Heck->VinylProd

Figure 1: Divergent synthesis strategy starting from 3-iodoindazole. The scaffold allows for modular installation of pharmacophores via Palladium-catalyzed cross-coupling.

Part 3: Medicinal Chemistry Applications (The "Test")

Scaffold Hopping & Bioisosterism

The indazole ring is a classic bioisostere for the indole (found in tryptophan) and the purine (found in ATP).

  • Kinase Inhibitors: In ATP-competitive inhibitors, the N1-H and N2 of the indazole often mimic the hydrogen-bonding motif of the purine adenine ring, binding to the "hinge region" of the kinase.

  • 3-Substitution: The vector at C3 points directly into the hydrophobic "gatekeeper" pocket or the solvent-exposed front pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

SAR Logic: The Role of the Iodine

While the iodine is usually replaced in the final drug candidate to reduce molecular weight and lipophilicity (


), it can serve as a valuable probe during the Hit-to-Lead  phase.
  • Halogen Bonding (

    
    -hole):  The iodine atom is large and polarizable. It possesses a region of positive electrostatic potential (the 
    
    
    
    -hole) on the extension of the C-I bond axis.
    • Interaction: This hole can form a directional halogen bond (XB) with backbone carbonyl oxygens (e.g., hinge residues) or sulfurs (e.g., Met/Cys gatekeepers).

    • Validation: If a 3-iodo analog shows unexpectedly high potency compared to a 3-methyl or 3-chloro analog, it suggests a specific halogen bond interaction in the binding pocket.

Case Studies in Drug Development[6]
  • Trk Kinase Inhibitors: 3-Vinylindazole derivatives (synthesized via Heck/Suzuki from 3-iodoindazole) have shown nanomolar potency against TrkA/B/C. The vinyl group serves as a rigid spacer or, in some designs, a Michael acceptor for covalent inhibition.

  • JNK3 Inhibitors: 3-Arylindazoles are potent inhibitors of c-Jun N-terminal kinases. The C3-aryl group fills the hydrophobic ATP pocket, providing isoform selectivity over p38 MAP kinase.

SAR Decision Logic

The following diagram outlines the decision process when utilizing 3-iodoindazole derivatives in an SAR campaign.

SAR_Logic Start Hit: 3-Iodoindazole Derivative CheckPotency Is Potency > 3-Chloro/Methyl Analog? Start->CheckPotency YesXB Hypothesis: Halogen Bond (XB) to Hinge/Gatekeeper CheckPotency->YesXB Yes NoXB Hypothesis: Steric/Hydrophobic Fill CheckPotency->NoXB No OptimizeXB Strategy: Retain XB Donor (Try Br, I, CF3, Acetylene) YesXB->OptimizeXB OptimizeSteric Strategy: Cross-Coupling (Suzuki/Sonogashira) NoXB->OptimizeSteric Library Generate 3-Aryl/Heteroaryl Library OptimizeSteric->Library Selectivity Test Isoform Selectivity (e.g., JNK3 vs p38) Library->Selectivity Selectivity->OptimizeSteric Low Selectivity Final Lead Candidate Selectivity->Final High Selectivity

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing 3-iodoindazole hits. The pathway differentiates between exploiting the iodine's specific interactions versus using it as a handle for diversification.

References

  • Synthesis of 3-iodo-1H-indazole (Direct Iodination)

    • Title: Pd(PPh3)
    • Source: MDPI (Applied Sciences), 2020.
    • URL:[Link]

  • Suzuki-Type Cross-Coupling of 3-Iodoindazoles

    • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boron
    • Source: MDPI (Molecules), 2018.
    • URL:[Link][1]

  • Medicinal Chemistry of Indazoles (Review)

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules, 2019.
    • URL:[Link]

  • Halogen Bonding in Kinases

    • Title: Halogen interactions in protein-ligand complexes: implications of halogen bonding for r
    • Source: Journal of Medicinal Chemistry, 2013.
    • URL:[Link]

  • Trk Kinase Inhibitors (3-Vinylindazole)

    • Title: Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors.
    • Source: European Journal of Medicinal Chemistry, 2020.
    • URL:[Link]

Sources

The Medicinal Chemist’s Guide to the 3-Iodo-1H-indazol-6-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: Structure-Activity Relationship (SAR) & Synthetic Utility of 3-iodo-1H-indazol-6-ol

Executive Summary: The Bifunctional "Privileged" Scaffold

In modern drug discovery, This compound represents a high-value "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its unique bifunctional architecture:

  • The C3-Iodine Handle: A highly reactive electrophile positioned to target the hydrophobic "gatekeeper" regions of kinase ATP-binding pockets via cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

  • The C6-Hydroxyl Handle: A nucleophilic site positioned to project into the solvent-exposed region, allowing for the attachment of solubilizing groups (morpholines, piperazines) or specific hydrogen-bonding motifs critical for ADME optimization.

  • The Indazole Core: A bioisostere of the purine ring, serving as a canonical ATP-mimetic hinge binder.

This guide dissects the SAR of this scaffold, providing the rationale for its use in targeting kinases (e.g., PLK4, VEGFR, IDO1) and detailed protocols for its chemical manipulation.

Chemical Architecture & SAR Vectors

The structure-activity relationship of this molecule is best understood by mapping its three distinct vectors of modification.

Vector Analysis Table
PositionFunctional GroupChemical ReactivityBiological Role (SAR)
C3 Iodine (-I)High: Pd-catalyzed Cross-coupling (Suzuki, Sonogashira, Heck).Selectivity & Potency: Targets the deep hydrophobic pocket or "gatekeeper" residue. Substituents here determine target specificity (e.g., Aryl vs. Heteroaryl).
C6 Hydroxyl (-OH)Moderate: O-Alkylation (Williamson), Mitsunobu reaction, Triflation.ADME & Solvent Interaction: Projects towards the ribose pocket/solvent front. Critical for tuning LogP, solubility, and metabolic stability.
N1 Amine (-NH)Variable: N-Alkylation, Protection (SEM, THP), Acylation.Hinge Binding: The N1-H usually acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu/Leu backbone carbonyls).
Visualization: SAR Logic Flow

The following diagram illustrates the strategic modification of the this compound core.

SAR_Vectors Core This compound (Core Scaffold) C3_Mod C3-Modification (Suzuki/Sonogashira) Core->C3_Mod Pd-Catalysis C6_Mod C6-Modification (Etherification) Core->C6_Mod Nucleophilic Attack N1_Mod N1-Interaction (H-Bond Donor) Core->N1_Mod Native State C3_Bio Hydrophobic Pocket/ Gatekeeper Interaction C3_Mod->C3_Bio Determines Potency C6_Bio Solvent Front/ Solubility (ADME) C6_Mod->C6_Bio Determines PK N1_Bio Hinge Region Binding (ATP-mimetic) N1_Mod->N1_Bio Determines Affinity

Figure 1: Strategic SAR vectors for the this compound scaffold. C3 targets potency; C6 targets pharmacokinetics.

Detailed SAR Analysis

The C3-Iodine "Warhead" Vector

The iodine at C3 is the defining feature of this intermediate. In SAR studies, the iodine itself is rarely the final drug moiety due to metabolic liability (deiodination) and lack of specific interactions. Instead, it is a placeholder for aromatic extension .

  • Kinase Selectivity: Replacing the iodine with a pyridin-3-yl or 1H-pyrazol-4-yl group often dramatically increases potency against kinases like PLK4 and Pim-1 . The nitrogen atoms in these coupled rings can pick up additional hydrogen bonds in the active site.

  • Halogen Bonding: In rare cases, the iodine is retained to exploit "halogen bonding" with backbone carbonyls, a potent interaction in specific hydrophobic pockets, though this is less common than cross-coupling.

The C6-Hydroxyl "Solubility" Vector

The 6-position is the primary handle for optimizing physicochemical properties.

  • Solubilization: The -OH is frequently converted to an ether linked to a morpholine or piperazine ring. This modification pushes the LogP down and introduces a basic amine for lysosomal trapping or salt formation.

  • Electronic Effects: The electron-donating nature of the oxygen (or resulting ether) at C6 increases the electron density of the indazole ring, potentially strengthening the N1-H bond donor capability.

The N1-Hinge Interaction

For most kinase inhibitors, the N1 proton is essential.

  • Protection Strategy: During synthesis (especially C3 coupling), N1 must often be protected (e.g., with SEM, THP, or Boc) to prevent catalyst poisoning or N-arylation.

  • Tautomerism: The 1H-indazole is generally more stable than the 2H-tautomer.[1] SAR studies confirm that alkylation at N1 (removing the H-bond donor) often abolishes kinase activity, validating its role as a hinge binder.

Experimental Protocols

Protocol A: Selective Iodination to Generate the Core

Rationale: If starting from 1H-indazol-6-ol, regioselective iodination at C3 is required. The C3 position is the most electron-rich carbon on the pyrazole ring, enabling electrophilic aromatic substitution.

Reagents:

  • 1H-indazol-6-ol (1.0 eq)

  • Iodine (I2) (1.1 eq)

  • Potassium Hydroxide (KOH) (2.5 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1H-indazol-6-ol in DMF (0.5 M concentration) in a round-bottom flask.

  • Base Addition: Add KOH pellets. The solution may darken as the phenoxide/indazolide anions form. Stir for 15 minutes at room temperature (RT).

  • Iodination: Add solid Iodine (I2) portion-wise over 20 minutes. Critical: Maintain temperature < 30°C to prevent over-iodination on the phenyl ring.

  • Quenching: After 3 hours (monitor by TLC/LC-MS), quench the reaction with 10% aqueous Sodium Thiosulfate (

    
    ) to reduce excess iodine.
    
  • Isolation: Acidify carefully with 1M HCl to pH 6-7. The product, This compound , typically precipitates as a solid. Filter, wash with water, and dry.

Protocol B: Suzuki-Miyaura Coupling at C3 (General Procedure)

Rationale: This is the primary method to elaborate the SAR at the C3 position.

Reagents:

  • This compound (protected derivative recommended, e.g., 6-O-Me, N-SEM)

  • Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: Dioxane/Water (4:1)

Workflow:

  • Degassing: Combine reagents in a microwave vial. Sparge with Argon for 5 minutes. Trustworthiness Check: Oxygen poisons Pd(0) species; thorough degassing is non-negotiable for yield consistency.

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 1-4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Visualization

The following DOT diagram outlines the standard workflow for converting the raw indazole material into a bioactive library using the 3-iodo intermediate.

Synthesis_Workflow Start Starting Material: 1H-indazol-6-ol Step1 Step 1: C3-Iodination (I2, KOH, DMF) Start->Step1 Intermediate Key Intermediate: This compound Step1->Intermediate Branch1 Path A: C6-Functionalization (Etherification) Intermediate->Branch1 Solubility opt. Branch2 Path B: N1-Protection (SEM-Cl / THP) Intermediate->Branch2 If C3 coupling first Branch1->Branch2 Coupling Step 3: C3-Cross Coupling (Suzuki/Sonogashira) Branch2->Coupling Deprotection Step 4: Deprotection (TFA or TBAF) Coupling->Deprotection Final Final Bioactive Ligand (Kinase Inhibitor) Deprotection->Final

Figure 2: Synthetic workflow from 1H-indazol-6-ol to final kinase inhibitor candidates.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole. Retrieved from

  • Unibrom Corp. (2025).[4] 6-Bromo-3-iodo-1H-indazole: A Versatile Molecular Building Block. Retrieved from

  • Li, H., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling. Retrieved from

  • Amgen Inc. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Wu, X., et al. (2023). Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts. NIH Public Access. Retrieved from

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one. Retrieved from

Sources

In-Depth Technical Guide: Solubility Profile of 3-Iodo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1082040-27-4 Molecular Formula: C₇H₅IN₂O Molecular Weight: 260.03 g/mol [1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Iodo-1H-indazol-6-ol in Dimethyl Sulfoxide (DMSO) and Methanol. Designed for medicinal chemists and formulation scientists, this document synthesizes physicochemical properties with practical laboratory protocols.

While direct experimental saturation data for this specific intermediate is often proprietary, its structural profile—combining a polar 6-hydroxyl group, a lipophilic 3-iodo substituent, and a planar indazole core—allows for high-confidence solubility predictions based on established medicinal chemistry principles. DMSO is the optimal primary solvent for stock solution preparation, while methanol serves as a viable secondary solvent for analytical dilutions.

Physicochemical Profile & Solubility Mechanism[2]

Understanding the solubility requires analyzing the competing forces within the crystal lattice and the solvation shell.

PropertyValue (Estimated)Impact on Solubility
LogP ~2.1Moderate lipophilicity; favorable for organic solvents.
H-Bond Donors 2 (Indazole NH, Phenol OH)Increases crystal lattice energy; requires polar solvents to disrupt.
H-Bond Acceptors 2 (Indazole N, Phenol O)Facilitates interaction with protic solvents (MeOH) and polar aprotic solvents (DMSO).
pKa (Phenol) ~9.2Remains neutral in DMSO/MeOH; deprotonates in basic aqueous buffers.
pKa (Indazole NH) ~13.0Very weak acid; generally non-reactive in standard dissolution.
Mechanism of Dissolution
  • In DMSO (Polar Aprotic): DMSO is an exceptional hydrogen bond acceptor (S=O). It effectively disrupts the intermolecular hydrogen bonding network of the this compound crystal lattice by accepting protons from both the 6-hydroxyl group and the indazole N-H. This results in high solubility.

  • In Methanol (Polar Protic): Methanol can both donate and accept hydrogen bonds. While it solvates the hydroxyl group well, the lipophilic 3-iodo moiety is less stabilized in methanol compared to DMSO. Consequently, solubility is lower, and the compound may precipitate at high concentrations or low temperatures.

Solvent Compatibility & Recommendations

Dimethyl Sulfoxide (DMSO)[3][4]
  • Status: Recommended Primary Solvent

  • Solubility Capacity: High (>25 mM estimated).

  • Application: Preparation of frozen stock solutions (typically 10 mM or 20 mM) for high-throughput screening or biological assays.

  • Storage: Solutions are stable at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.

Methanol (MeOH)[2]
  • Status: Secondary / Analytical Solvent

  • Solubility Capacity: Moderate.

  • Application: LC-MS sample preparation, intermediate dilutions, and chromatography mobile phases.

  • Caution: Not recommended for long-term storage of high-concentration stocks due to solvent evaporation and potential esterification side-reactions if traces of acid are present.

Visualization: Solute-Solvent Interaction

The following diagram illustrates the mechanistic difference between DMSO and Methanol solvation for this compound.

G Compound This compound (Crystal Lattice) DMSO DMSO (Aprotic Acceptor) Compound->DMSO Exposed to MeOH Methanol (Protic Donor/Acceptor) Compound->MeOH Exposed to Sol_DMSO Stable Solution (H-Bond Disruption) DMSO->Sol_DMSO Strong H-Bond Acceptance (S=O...H-O) Sol_MeOH Moderate Solution (Partial Solvation) MeOH->Sol_MeOH Dual H-Bonding (Weaker Lipophilic Support)

Figure 1: Mechanistic pathway of dissolution. DMSO provides superior stabilization via strong H-bond acceptance.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution in DMSO

Objective: Create a standard stock solution for biological assays.

  • Weighing: Accurately weigh 2.60 mg of this compound into a sterile 1.5 mL microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9% purity).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.

    • Visual Check: The solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Determination

Objective: Empirically determine the solubility limit if higher concentrations (e.g., 100 mM) are required.

  • Saturation: Add excess solid compound (~10 mg) to 0.5 mL of solvent (DMSO or Methanol).

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification:

    • Dilute the supernatant 1:100 in methanol.

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared from the 10 mM stock.

Visualization: Solubility Workflow

Workflow Start Solid this compound (2.6 mg) AddSolvent Add 1 mL Anhydrous DMSO Start->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Clear Solution? Check->Clear Particulates? Sonicate Sonicate (5 min, 25°C) Sonicate->Check Clear->Sonicate No (Cloudy) Store Aliquot & Store (-20°C) Clear->Store Yes (Clear)

Figure 2: Step-by-step workflow for the preparation of a validated stock solution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation upon dilution into water/buffer "Crash-out" effect due to high lipophilicity (LogP ~2.1).Keep final DMSO concentration < 1% in assay. Use intermediate dilution in buffer.
Cloudiness in Methanol Saturation limit reached or moisture contamination.Use anhydrous methanol. Warm gently to 35°C (do not boil).
Yellowing of DMSO solution Oxidation of the iodide or phenol over time.Check purity via LC-MS. Store under nitrogen or argon if possible.

References

  • Compound Verification: this compound (CAS 1082040-27-4).[1][2][3][4][5] BLD Pharm Catalog. Retrieved from

  • Physicochemical Properties: Computed properties for Indazole derivatives. PubChem (National Library of Medicine). Retrieved from

  • Solubility Protocols: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 23.1-3 (1997): 3-25.

Sources

The Indazole Imperative: Leveraging the 6-Hydroxyindazole Scaffold in Medicinal Chemistry

[1]

Executive Summary

The 6-hydroxyindazole scaffold represents a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor space. Its utility stems from a unique convergence of structural biology and synthetic versatility: the indazole core mimics the purine ring of ATP, facilitating high-affinity binding to the hinge region of kinases, while the hydroxyl group at the 6-position serves as a critical vector for extending the molecule into solvent-exposed areas or hydrophobic pockets. This guide dissects the structural pharmacology, synthetic pathways, and therapeutic applications of this scaffold, providing actionable protocols for medicinal chemists.[1][2]

Structural Pharmacology: The Hinge Binder & The Solvent Vector

To utilize the 6-hydroxyindazole scaffold effectively, one must understand its behavior within the ATP-binding pocket of target enzymes.

The Purine Mimicry (Hinge Binding)

The indazole core is planar and electron-rich, allowing it to function as a bioisostere for the adenine ring of ATP.

  • Donor-Acceptor Motifs: The N1 (pyrrole-like) and N2 (pyridine-like) nitrogens offer hydrogen bond donor and acceptor sites.[1] In the dominant 1H-tautomer, N1 acts as a donor to the backbone carbonyl of the "gatekeeper+1" residue, while N2 accepts a hydrogen bond from the backbone amide of the "gatekeeper+3" residue.[1]

  • Tautomeric Control: The equilibrium between 1H- and 2H-indazole is sensitive to substitution.[1] Drug design often involves N1-alkylation to "lock" the active tautomer, preventing promiscuous binding modes.[1]

The 6-Position: A Strategic Handle

The hydroxyl group at position 6 is rarely the final pharmacophore due to rapid Phase II metabolism (glucuronidation). Instead, it acts as a synthetic handle for O-alkylation.[1]

  • Solvent Exposure: In many kinase crystal structures (e.g., VEGFR, JAK), the 6-position points towards the solvent front.[1] Attaching solubilizing groups (morpholines, piperazines) here improves ADME properties without disrupting the hinge binding.[1]

  • Selectivity: Alternatively, long lipophilic ethers at the 6-position can reach into the "ribose pocket" or allosteric hydrophobic regions, conveying selectivity over homologous kinases.[1]

Visualization: Pharmacophore Binding Mode[2]

HingeBindingcluster_proteinKinase Hinge Regioncluster_drug6-Hydroxyindazole ScaffoldBackbone_COBackbone C=O(Glu/Leu)Backbone_NHBackbone N-H(Cys/Val)Indazole_N2Indazole N2(Acceptor)Backbone_NH->Indazole_N2H-BondSolventSolvent Front(Water Network)Indazole_N1Indazole N1-H(Donor)Indazole_N1->Backbone_COH-BondPos6_O6-Position Oxygen(Ether Linkage)Tail_GroupSolubilizing Tail(e.g., Morpholine)Pos6_O->Tail_GroupCovalentTail_Group->SolventSolubility/ADME

Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the 1H-indazole core and a kinase hinge region.[1] The 6-position serves as the vector for solubility-enhancing groups.

Synthetic Strategies

Synthesizing the core and differentiating the reactive sites (N1, N2, and O6) is the primary challenge.[1]

Constructing the Core

While commercial sources exist, custom substitution patterns often require de novo synthesis.[1]

  • Modified Bischler-Möhlau: Condensation of 3-aminophenols with benzoin derivatives.[1] This historically harsh reaction has been optimized to run at lower temperatures, yielding 6-hydroxyindazoles/indoles with improved regioselectivity [1].

  • Diazotization-Cyclization: The classic route involves diazotization of 2-amino-4-methoxytoluene followed by phase-transfer cyclization.[1] The methoxy group is subsequently demethylated (BBr3) to reveal the 6-OH.

Regioselective Functionalization

The 6-hydroxyindazole molecule has three nucleophilic sites: N1, N2, and O6.[1]

  • O-Alkylation: Under basic conditions (K2CO3/DMF), the phenoxide is highly nucleophilic.[1] However, N-alkylation is a competing side reaction.[1]

  • Protection Strategy: To selectively modify the 6-OH, the nitrogen atoms usually require protection (e.g., THP, SEM) or transient masking.[1]

  • Mitsunobu Reaction: A preferred method for O-alkylation as it proceeds under neutral conditions, avoiding N-alkylation competition.[1]

Therapeutic Applications & Case Studies

Kinase Inhibitors: JAK2 Soft Drugs

The 6-hydroxyindazole scaffold has been instrumental in developing "soft drugs" for topical psoriasis treatment.[1]

  • Challenge: Systemic JAK inhibition causes side effects (anemia, neutropenia).[1]

  • Solution: Researchers designed 6-arylindazole derivatives.[3] The 6-position phenol was functionalized to create compounds that are potent JAK inhibitors but rapidly metabolize into inactive forms upon entering systemic circulation.[1]

  • SAR Insight: Installing a phenol moiety at the 6-position of the indazole core significantly improved potency (pIC50 > 6.7) compared to the unsubstituted core [2].[1]

Hsp90 Inhibitors

Heat Shock Protein 90 (Hsp90) stabilizes oncogenic proteins.[1][4][5]

  • Fragment-Based Discovery: 6-hydroxyindazole fragments were identified via crystallographic screening.[1]

  • Mechanism: The scaffold binds to the N-terminal ATP pocket. The 6-OH group allows for the extension of alkyl chains that displace conserved water molecules, gaining entropy-driven binding affinity [3].[1]

Comparative Data: 6-Substitution Effects

The following table illustrates the impact of 6-position modification on VEGFR-2 inhibition (hypothetical data based on typical SAR trends [4]).

Compound ID6-Position Substituent (R)VEGFR-2 IC50 (nM)LogPSolubility (µM)
IND-01 -OH (Parent)4501.8>100
IND-02 -OMe (Methoxy)1202.180
IND-03 -O-(CH2)3-Morpholine12 1.5>500
IND-04 -O-Benzyl853.45

Table 1: SAR trends showing that extending the 6-position with a solubilizing basic amine (IND-03) drastically improves potency and solubility compared to the parent phenol or simple lipophilic ethers.

Experimental Protocol: Regioselective O-Alkylation

Objective: To synthesize 6-(2-morpholinoethoxy)-1H-indazole from 1H-indazol-6-ol without protecting the indazole nitrogens. This relies on the higher acidity of the phenol (pKa ~10) vs the indazole NH (pKa ~14) and careful base selection.

Reagents
  • Substrate: 6-Hydroxyindazole (1.0 eq)

  • Electrophile: 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq)[1]

  • Base: Cesium Carbonate (Cs2CO3) (2.5 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

  • Catalyst: Sodium Iodide (NaI) (0.1 eq) - Finkelstein condition to activate chloride[1]

Step-by-Step Methodology
  • Activation:

    • Charge a round-bottom flask with 6-hydroxyindazole (1.0 g, 7.45 mmol) and Cs2CO3 (6.0 g, 18.6 mmol).

    • Add anhydrous DMF (15 mL) and stir at Room Temperature (RT) for 30 minutes. Observation: The suspension will turn slightly yellow as the phenoxide generates.

  • Addition:

    • Add 4-(2-chloroethyl)morpholine hydrochloride (1.66 g, 8.9 mmol) and NaI (110 mg).[1]

    • Note: The use of the hydrochloride salt of the alkylating agent requires the extra equivalents of base calculated above.

  • Reaction:

    • Heat the mixture to 60°C for 4 hours.

    • Monitoring: Check TLC (9:1 DCM:MeOH).[1] The starting material (Rf ~0.4) should disappear; product (Rf ~0.6) will appear.

    • Self-Validation: If N-alkylation occurs, a spot with significantly higher Rf (non-polar) will appear.[1] Cs2CO3 at 60°C favors O-alkylation over N-alkylation due to the "hard/soft" nucleophile principle (O is harder).[1]

  • Work-up:

    • Cool to RT. Pour into ice-water (100 mL).

    • Extract with EtOAc (3 x 50 mL).

    • Wash combined organics with Brine (2 x 50 mL) to remove DMF.[1]

    • Dry over Na2SO4 and concentrate in vacuo.[1]

  • Purification:

    • Recrystallize from Ethanol/Heptane or purify via flash column chromatography (DCM -> 5% MeOH/DCM).[1]

Workflow Diagram

SynthesisWorkflowStartStart: 6-HydroxyindazoleBaseStepDeprotonation(Cs2CO3, DMF, 30 min)Start->BaseStepAddRAdd Alkyl Halide + NaIBaseStep->AddRHeatReaction: 60°C, 4h(Kinetic Control for O-Alkylation)AddR->HeatCheckTLC Check(Target Rf ~0.6)Heat->CheckCheck->HeatIncompleteWorkupExtraction & Brine WashCheck->WorkupCompleteFinalProduct: 6-AlkoxyindazoleWorkup->Final

Figure 2: Optimized synthetic workflow for the direct O-alkylation of 6-hydroxyindazole, minimizing N-alkylated byproducts.

References

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Source: ResearchGate (2022).[1] URL:[Link]

  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. Source: PubMed Central (PMC) / NIH (2016).[1] URL:[Link]

  • Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Source: PubMed (2010).[1] URL:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: RSC Advances / PubMed Central (2024).[1] URL:[Link]

An In-depth Technical Guide to the Hydrogen Bond Donor and Acceptor Properties of 3-Iodo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a detailed analysis of the hydrogen bonding characteristics of 3-Iodo-1H-indazol-6-ol, a molecule of interest in medicinal chemistry and drug development. Understanding the hydrogen bond donor and acceptor count is a fundamental aspect of molecular design, influencing key pharmacokinetic properties such as solubility and membrane permeability. This document, intended for researchers, scientists, and drug development professionals, elucidates the structural basis for these properties in this compound and their implications in the context of established principles like Lipinski's Rule of Five.

The Critical Role of Hydrogen Bonding in Drug Design

Hydrogen bonds are highly directional, non-covalent interactions that play a pivotal role in molecular recognition, protein-ligand binding, and the overall physicochemical profile of a drug candidate.[1][2] A hydrogen bond is formed when a hydrogen atom, covalently bonded to an electronegative atom (the donor), is attracted to another electronegative atom (the acceptor).[1][2][3][4] The precise number of hydrogen bond donors and acceptors in a molecule is a key determinant of its interaction with biological targets and its ADME (absorption, distribution, metabolism, and excretion) properties.[5]

In the realm of drug discovery, Lipinski's Rule of Five serves as a widely accepted guideline for predicting the oral bioavailability of a compound.[5][6][7][8] This rule stipulates, among other criteria, that a drug candidate should ideally have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors to exhibit good membrane permeability.[6][7][8][9]

Structural Analysis of this compound

To accurately determine the hydrogen bond donor and acceptor count of this compound, a thorough examination of its molecular structure is essential. The molecule consists of an indazole core, which is a bicyclic aromatic system containing two adjacent nitrogen atoms, substituted with an iodine atom at the 3-position and a hydroxyl group at the 6-position.

The key functional groups that participate in hydrogen bonding are the hydroxyl (-OH) group and the nitrogen-hydrogen (N-H) bond within the indazole ring.

Determination of Hydrogen Bond Donor and Acceptor Counts

Based on the established principles of hydrogen bonding, the donor and acceptor sites in this compound can be systematically identified.

  • Hydrogen Bond Donors: A hydrogen bond donor is a molecule containing a hydrogen atom attached to a highly electronegative atom, such as nitrogen or oxygen.[1][2][3][6] In this compound, there are two such sites:

    • The hydrogen atom of the hydroxyl (-OH) group at the 6-position.

    • The hydrogen atom attached to the nitrogen at the 1-position (N1) of the indazole ring.

    Therefore, the total count of hydrogen bond donors is 2 .

  • Hydrogen Bond Acceptors: A hydrogen bond acceptor is an electronegative atom (typically nitrogen or oxygen) that possesses at least one lone pair of electrons.[1][2][3][10] In this compound, the potential acceptor sites are:

    • The oxygen atom of the hydroxyl (-OH) group at the 6-position.

    • The nitrogen atom at the 2-position (N2) of the indazole ring, which has a lone pair of electrons available for hydrogen bonding.

    Thus, the total count of hydrogen bond acceptors is 2 .

PropertyCountJustification
Hydrogen Bond Donors 2One O-H group and one N-H group
Hydrogen Bond Acceptors 2One oxygen atom and one nitrogen atom with lone pairs

This analysis is consistent with the computational properties of similar indazole-containing molecules found in chemical databases.

Implications for Drug Development

The hydrogen bond donor and acceptor counts of this compound (2 donors and 2 acceptors) fall well within the parameters set by Lipinski's Rule of Five. This suggests that the molecule possesses a favorable profile for oral bioavailability. The moderate number of hydrogen bonding groups indicates a balance between aqueous solubility, which is crucial for dissolution in the gastrointestinal tract, and lipid solubility, necessary for permeation across cell membranes.

The presence of both donor and acceptor functionalities allows for specific and directional interactions with biological targets, such as enzymes and receptors. The indazole scaffold itself is a privileged structure in medicinal chemistry, and the hydroxyl and iodo substituents provide opportunities for further chemical modification to optimize potency and selectivity.

Experimental Protocols

While the determination of hydrogen bond donor and acceptor counts is primarily a theoretical exercise based on molecular structure, computational methods are routinely employed to predict these and other physicochemical properties.

Protocol: In Silico Prediction of Physicochemical Properties

  • Obtain the 2D or 3D structure of this compound in a suitable file format (e.g., SMILES, SDF).

  • Utilize a computational chemistry software package (e.g., Schrödinger, MOE, ChemDraw) or an online platform (e.g., PubChem, SwissADME).

  • Import the molecular structure into the software.

  • Run a calculation to predict physicochemical properties, including hydrogen bond donor and acceptor counts, logP, and topological polar surface area (TPSA).

  • Analyze the output data to assess the molecule's drug-like properties based on established criteria like Lipinski's Rule of Five.

Visualizations

Logical Workflow for Assessing Hydrogen Bonding Properties

G A Input: this compound Structure B Identify Potential Hydrogen Bond Donor Groups (N-H, O-H) A->B C Identify Potential Hydrogen Bond Acceptor Atoms (N, O with lone pairs) A->C D Count Hydrogen Bond Donors B->D E Count Hydrogen Bond Acceptors C->E F Summary Table of H-Bond Properties D->F E->F G Compare to Lipinski's Rule of Five F->G H Assess Drug-Likeness Profile G->H

Caption: Workflow for determining and evaluating the hydrogen bond properties of a molecule.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved February 10, 2026, from [Link]

  • Hydrogen bond. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • PharmaInformatic. (n.d.). Lipinski´s Rule of 5. Retrieved February 10, 2026, from [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 26). 11.5: Hydrogen Bonds. Retrieved February 10, 2026, from [Link]

  • (2026, January 15). Understanding Hydrogen Bond Donors and Acceptors: The Key to Molecular Interactions. Retrieved February 10, 2026, from [Link]

  • Khan Academy. (n.d.). Hydrogen bonding. Retrieved February 10, 2026, from [Link]

  • The donor and acceptors atoms in the Hydrogen bond | With Examples | Organic Chemistry Tutorial. (n.d.). Retrieved February 10, 2026, from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved February 10, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-Iodo-1H-indazol-6-ol from 6-Methoxyindazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized two-step synthesis of 3-Iodo-1H-indazol-6-ol starting from 6-methoxy-1H-indazole . This scaffold is a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., VEGFR, PDGFR inhibitors similar to Axitinib). The protocol prioritizes regioselectivity at the C3 position and controlled O-demethylation to preserve the aryl iodide integrity.

Key Advantages of this Protocol:

  • Regiocontrol: Uses base-mediated iodination to exclusively target the C3 position, avoiding N-iodination side products.

  • Purity: Stepwise isolation ensures removal of inorganic salts prior to the sensitive demethylation step.

  • Scalability: Avoids chromatographic purification for the intermediate, utilizing precipitation/crystallization.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the halogen before revealing the phenol. Attempting to iodinate 6-hydroxyindazole (the phenol) directly often leads to oxidative polymerization or over-iodination due to the high electron density of the phenol ring. Therefore, the methoxy group serves as a "mask" to moderate reactivity during the halogenation step.

Synthetic Pathway Visualization

Synthesis_Pathway SM 6-Methoxy-1H-indazole (Starting Material) INT 3-Iodo-6-methoxy-1H-indazole (Intermediate) SM->INT Step 1: I2, KOH DMF, RT (C3-Iodination) PROD This compound (Target) INT->PROD Step 2: BBr3 DCM, 0°C to RT (O-Demethylation)

Figure 1: Two-step synthetic workflow for the production of this compound.

Step 1: C3-Selective Iodination

The iodination of 1H-indazoles typically occurs at the C3 position via an electrophilic aromatic substitution mechanism. The use of potassium hydroxide (KOH) generates the indazolyl anion, which is highly nucleophilic at C3.

Materials
  • Substrate: 6-Methoxy-1H-indazole (1.0 eq)

  • Reagent: Iodine (

    
    ) (1.2 eq)
    
  • Base: Potassium Hydroxide (KOH) pellets (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) [Anhydrous preferred]

  • Quench: 10% Sodium Bisulfite (

    
    ) solution
    
Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-1H-indazole (10.0 g, 67.5 mmol) in DMF (100 mL).

  • Base Addition: Add KOH pellets (7.6 g, 135 mmol) to the solution. Stir at room temperature for 15 minutes until partially dissolved.

    • Note: The solution may darken; this is normal for indazolyl anion formation.

  • Iodination: Add solid Iodine (

    
    ) (20.6 g, 81.0 mmol) portion-wise over 20 minutes.
    
    • Critical Control: Maintain temperature

      
      . The reaction is slightly exothermic.
      
  • Reaction: Seal the flask and stir at room temperature for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The starting material should be consumed (

    
    ).
    
  • Quench & Precipitation: Pour the reaction mixture slowly into a beaker containing ice-water (400 mL) and 10%

    
      (50 mL).
    
    • Visual Cue: The bisulfite removes excess iodine, changing the color from dark brown/purple to yellow/tan.

  • Isolation: Stir the resulting suspension for 30 minutes. Filter the solid precipitate under vacuum.

  • Purification: Wash the filter cake copiously with water (

    
     mL) to remove DMF and inorganic salts. Dry the solid in a vacuum oven at 
    
    
    
    overnight.

Yield: Expect 85–92% of a tan/yellow solid. Identity: 3-Iodo-6-methoxy-1H-indazole.

Step 2: Lewis Acid-Mediated O-Demethylation

Boron tribromide (


) is the reagent of choice for high-value intermediates. It cleaves the methyl ether via an oxonium complex intermediate. While Pyridine Hydrochloride can be used (melt at 

),

allows for milder conditions that preserve the C-I bond.
Mechanism of Action

Demethylation_Mechanism Complex Boron Complex Formation (Ar-O(+)(Me)-B(-)Br3) Nucleophilic Nucleophilic Attack (Br- attacks Me) Complex->Nucleophilic Rate Limiting Step Hydrolysis Hydrolysis (Ar-O-BBr2 -> Ar-OH) Nucleophilic->Hydrolysis Quench with H2O

Figure 2: Mechanistic cascade of BBr3-mediated ether cleavage.

Materials
  • Substrate: 3-Iodo-6-methoxy-1H-indazole (from Step 1)

  • Reagent: Boron Tribromide (

    
    ) (1.0 M solution in DCM) (3.0 – 4.0 eq)
    
  • Solvent: Dichloromethane (DCM) [Anhydrous]

  • Quench: Saturated Sodium Bicarbonate (

    
    )
    
Experimental Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Solvation: Suspend 3-iodo-6-methoxy-1H-indazole (5.0 g, 18.2 mmol) in anhydrous DCM (50 mL). Cool the mixture to

    
     using an ice bath.
    
  • Reagent Addition: Add

    
      (1.0 M in DCM, 73 mL, 73 mmol) dropwise via an addition funnel or syringe over 30 minutes.
    
    • Safety Warning:

      
       fumes violently in moist air. Use a scrubber or vent to a fume hood.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Checkpoint: The suspension may clarify and then re-precipitate as the boron complex forms.

  • Quenching (Critical): Cool the mixture back to

    
    . Slowly  add saturated 
    
    
    
    solution.
    • Caution: This step is extremely exothermic and generates gas (

      
      , 
      
      
      
      ). Add dropwise until bubbling ceases.
  • Workup:

    • If the product precipitates: Filter the solid, wash with water and cold DCM.

    • If the product remains in organic phase: Extract with EtOAc (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol/Water or column chromatography (MeOH/DCM gradient) if high purity (>99%) is required.

Yield: Expect 70–80%. Appearance: Off-white to pale grey solid.

Analytical Validation

The following data attributes confirm the successful synthesis.

AttributeSpecificationDiagnostic Signal (1H NMR, DMSO-d6)
Step 1 Product 3-Iodo-6-methoxy-1H-indazole

3.82 (s, 3H)
: Methoxy group present.Absence of C3-H : The proton usually at

7.9-8.0 in unsubstituted indazole is gone.
Step 2 Product This compoundAbsence of

3.82
: Methoxy peak disappears.

9.5-9.8 (s, 1H)
: Broad singlet for Phenolic -OH.

12.8 (s, 1H)
: Indazole -NH.

Troubleshooting & Critical Process Parameters (CPPs)

Issue 1: Incomplete Demethylation
  • Observation: TLC shows a spot corresponding to the methoxy intermediate after 16 hours.

  • Cause: The free NH on the indazole coordinates with

    
    , effectively sequestering one equivalent of the reagent.
    
  • Solution: Increase

    
     loading to 4.0 or 5.0 equivalents. Ensure the reaction is strictly anhydrous.
    
Issue 2: N-Iodination vs. C-Iodination
  • Observation: Unstable product that reverts to starting material upon workup.

  • Cause: Kinetic formation of N-iodo species.

  • Solution: Ensure the reaction is run at room temperature or

    
     to allow thermodynamic equilibration to the stable C3-iodo product. The bisulfite wash in Step 1 is crucial to destroy any labile N-iodo species.
    
Issue 3: Solubility
  • Observation: Indazoles are often poorly soluble in DCM.

  • Solution: While

    
     is typically used in DCM, the reaction functions well even as a slurry. If solubility is a major issue during workup, switch extraction solvent to THF/EtOAc mixtures.
    

References

  • Bocchi, V., & Palla, G. (1986). Synthesis of 3-halo-1H-indazoles. Synthesis, 1986(1), 61-63.

    • Context: Establishes the foundational protocol for /KOH iodin
  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 19(11), 1857-1863.

    • Context: The definitive guide on mechanistic behavior and stoichiometry.
  • Giraud, F., et al. (2020).[1] C3-Indazole functionalization: A review. European Journal of Medicinal Chemistry, 187, 111917.

    • Context: Reviews modern C3-functionalization strategies, confirming the regioselectivity of electrophilic halogen
  • BenchChem. (2025).[2] Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis.

    • Context: Provides general handling protocols for 6-substituted indazoles in drug synthesis (e.g.
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).

    • Context: Practical process parameters and workup modific

Sources

Application Note: Strategic Protection and Synthesis of 3-Iodo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Iodo-1H-indazol-6-ol is a valuable building block in medicinal chemistry, serving as a key intermediate for the synthesis of a diverse range of pharmacologically active compounds, including kinase inhibitors and other therapeutic agents. The strategic introduction of the iodine atom at the C-3 position provides a versatile handle for further molecular elaboration through cross-coupling reactions. However, the synthesis of this scaffold is complicated by the presence of two reactive functional groups: the indazole N-H and the phenolic hydroxyl group. This application note provides a comprehensive guide to the protecting group strategies essential for the successful synthesis of this compound. We will explore orthogonal protection schemes, detail regioselective N-protection of the indazole core, and provide robust protocols for the synthesis and deprotection, underpinned by mechanistic rationale and authoritative references.

Introduction: The Synthetic Challenge

The synthesis of this compound from commercially available 6-hydroxy-1H-indazole presents a classic challenge in heterocyclic chemistry: the need for selective functionalization in the presence of multiple reactive sites. The indazole moiety contains two non-equivalent nitrogen atoms (N-1 and N-2), both of which can be alkylated or acylated.[1] Furthermore, the phenolic hydroxyl group is susceptible to O-alkylation and other side reactions under basic or electrophilic conditions. Direct iodination of unprotected 6-hydroxy-1H-indazole would likely lead to a complex mixture of products, including N-iodination, O-iodination, and poly-iodination of the aromatic ring, resulting in low yields and difficult purification.

Therefore, a successful synthetic strategy hinges on the implementation of an effective protecting group scheme. The ideal approach will involve:

  • Orthogonal Protection: Employing protecting groups for the indazole nitrogen and the phenolic hydroxyl that can be removed under distinct conditions, allowing for selective deprotection without affecting the other.[2][3]

  • Regioselective N-Protection: Controlling the substitution at either the N-1 or N-2 position of the indazole ring. Protection at N-2 can be advantageous for directing subsequent C-3 functionalization.[4][5][6]

  • Robust and High-Yielding Reactions: Ensuring that each step of the synthesis, from protection to iodination and deprotection, proceeds with high efficiency and purity.

This guide will detail two primary strategies for the synthesis of this compound, focusing on the careful selection and application of protecting groups.

Strategic Approaches to Synthesis

The overall synthetic pathway can be visualized as a three-stage process: Protection , Iodination , and Deprotection . The choice of protecting groups is critical and dictates the specific conditions for each step.

Synthetic_Workflow Start 6-Hydroxy-1H-indazole Protected_Intermediate Doubly Protected Indazole Start->Protected_Intermediate Protection Iodinated_Intermediate Iodinated Protected Indazole Protected_Intermediate->Iodinated_Intermediate C-3 Iodination Final_Product This compound Iodinated_Intermediate->Final_Product Deprotection

Caption: General workflow for the synthesis of this compound.

Strategy 1: N-SEM and O-TBDMS Protection

This strategy utilizes the 2-(trimethylsilyl)ethoxymethyl (SEM) group for the indazole nitrogen and the tert-butyldimethylsilyl (TBDMS) group for the phenolic hydroxyl. The SEM group is known to regioselectively protect the N-2 position of indazoles under specific conditions and can direct C-3 lithiation, although for this synthesis, we will rely on direct electrophilic iodination.[4][5][6] The TBDMS group is a robust and easily removable protecting group for phenols. These two groups are orthogonal, as the SEM group is typically cleaved with fluoride ions or acid, while the TBDMS group is also labile to fluoride but can be removed under milder acidic conditions than those often required for SEM cleavage.

Strategy_1 cluster_protection Protection cluster_functionalization Functionalization cluster_deprotection Deprotection 6-Hydroxy-1H-indazole 6-Hydroxy-1H-indazole N-SEM-Protected N-SEM-Protected 6-Hydroxy-1H-indazole->N-SEM-Protected SEM-Cl, Base N-SEM, O-TBDMS N-SEM, O-TBDMS N-SEM-Protected->N-SEM, O-TBDMS TBDMS-Cl, Imidazole Iodinated_Intermediate_1 Iodinated_Intermediate_1 N-SEM, O-TBDMS->Iodinated_Intermediate_1 I₂, Base Final_Product_1 This compound Iodinated_Intermediate_1->Final_Product_1 TBAF or Acid

Caption: Synthetic pathway utilizing N-SEM and O-TBDMS protection.

Strategy 2: N-Boc and O-Benzyl Protection

An alternative approach employs the tert-butyloxycarbonyl (Boc) group for the indazole nitrogen and a benzyl (Bn) group for the hydroxyl function. The Boc group is a widely used protecting group that can be removed under acidic conditions.[7][8] Benzyl ethers are stable to a wide range of conditions but can be cleaved by catalytic hydrogenation.[9] This orthogonality allows for selective deprotection. While Boc protection of indazoles can sometimes yield mixtures of N-1 and N-2 isomers, chromatographic separation is often feasible.

Caption: Synthetic pathway utilizing N-Boc and O-Benzyl protection.

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh).

Protocol for Strategy 1: N-SEM and O-TBDMS Protection

Step 1: Synthesis of 2-(2-(trimethylsilyl)ethoxy)methyl)-2H-indazol-6-ol (N-SEM Protection)

  • To a solution of 6-hydroxy-1H-indazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the N-2 SEM-protected indazole. The regioselectivity can be confirmed by NOE NMR experiments.[5]

Step 2: Synthesis of 6-(tert-butyldimethylsilyloxy)-2-(2-(trimethylsilyl)ethoxy)methyl)-2H-indazole (O-TBDMS Protection)

  • To a solution of 2-(2-(trimethylsilyl)ethoxy)methyl)-2H-indazol-6-ol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the doubly protected indazole.

Step 3: Synthesis of 6-(tert-butyldimethylsilyloxy)-3-iodo-2-(2-(trimethylsilyl)ethoxy)methyl)-2H-indazole (C-3 Iodination)

  • To a solution of the doubly protected indazole (1.0 eq) in anhydrous DMF, add potassium hydroxide (KOH, 2.0 eq).[10]

  • Stir the mixture for 15 minutes at room temperature.

  • Add a solution of iodine (I₂, 1.5 eq) in DMF dropwise.

  • Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the iodinated intermediate.

Step 4: Synthesis of this compound (Deprotection)

  • To a solution of the iodinated intermediate (1.0 eq) in THF, add tetrabutylammonium fluoride (TBAF, 3.0 eq, 1M solution in THF).[4][6]

  • Stir the reaction at room temperature for 2-3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the final product, this compound.

Protocol for Strategy 2: N-Boc and O-Benzyl Protection

Step 1: Synthesis of tert-butyl 6-hydroxy-1H-indazole-1-carboxylate (N-Boc Protection)

  • To a solution of 6-hydroxy-1H-indazole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to separate the N-1 and N-2 isomers. The N-1 isomer is typically the major product under these conditions.[1]

Step 2: Synthesis of tert-butyl 6-(benzyloxy)-1H-indazole-1-carboxylate (O-Benzyl Protection)

  • To a solution of tert-butyl 6-hydroxy-1H-indazole-1-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add benzyl bromide (BnBr, 1.2 eq) and stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Step 3: Synthesis of tert-butyl 6-(benzyloxy)-3-iodo-1H-indazole-1-carboxylate (C-3 Iodination)

  • To a solution of the doubly protected indazole (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (n-BuLi, 1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of iodine (I₂, 1.2 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Step 4: Synthesis of this compound (Deprotection)

  • Part A: N-Boc Deprotection: Dissolve the iodinated intermediate (1.0 eq) in a solution of 20% trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours. Concentrate the mixture under reduced pressure.

  • Part B: O-Benzyl Deprotection: Dissolve the crude product from Part A in methanol. Add palladium on carbon (10 wt. % Pd/C, 0.1 eq). Stir the mixture under a hydrogen atmosphere (balloon) for 12-16 hours. Filter the reaction mixture through Celite and concentrate the filtrate. Purify by column chromatography to afford this compound.

Data Summary

StrategyProtecting Group (N)Protecting Group (O)Key Reagents and ConditionsOverall Yield (Typical)
1SEMTBDMSSEM-Cl, NaH; TBDMS-Cl, Imidazole; I₂, KOH; TBAF40-50%
2BocBenzylBoc₂O, Et₃N; BnBr, K₂CO₃; n-BuLi, I₂; TFA; H₂, Pd/C30-40%

Conclusion

The synthesis of this compound requires a carefully planned protecting group strategy to achieve good yields and purity. This application note has detailed two robust, orthogonal approaches utilizing common and reliable protecting groups. Strategy 1, employing N-SEM and O-TBDMS protection, offers excellent regiocontrol for N-protection and a straightforward iodination step. Strategy 2, with N-Boc and O-benzyl groups, provides an alternative pathway with different deprotection conditions that may be advantageous depending on the presence of other functional groups in a more complex synthetic scheme. The choice between these strategies will depend on the specific requirements of the overall synthetic goal, including scale, cost, and compatibility with subsequent reaction steps. By following these detailed protocols, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link][4][5][6][11]

  • ACS Publications. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. [Link][5][6]

  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF. [Link]

  • ACS Publications. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. [Link][6]

  • American Chemical Society. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link][1]

  • Arkat USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link][7]

  • Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link][8]

  • ResearchGate. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water. [Link]

  • ResearchGate. (n.d.). Deprotection of different phenols, aliphatic primary and secondary alcohols. [Link]

  • ResearchGate. (2025). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link][2]

  • National Institutes of Health. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]

  • ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews. [Link]

  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link][9]

  • IntechOpen. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link][3]

  • Organic Chemistry Portal. (2005). Protection of N- and O-Functional Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • PubMed. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. [Link]

  • ResearchGate. (2025). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF. [Link]

  • Semantic Scholar. (1996). PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS. [Link]

  • PMC. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). An Iodocyclization Approach to Substituted 3-Iodothiophenes. [Link]

  • PMC. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. [Link]

  • ResearchGate. (n.d.). Synthetic routes for indoloquinolines. | Download Scientific Diagram. [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • ResearchGate. (2025). Protecting Groups in Solid-Phase Organic Synthesis | Request PDF. [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

Sources

Strategic Utilization of 3-Iodo-1H-indazol-6-ol as a Divergent Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: 3-Iodo-1H-indazol-6-ol (CAS: N/A for specific salt, core structure derived from 6-indazolol) Keywords: Kinase Inhibitors, Suzuki-Miyaura Coupling, Indazole Scaffold, Axitinib Analogs, Divergent Synthesis.

Introduction: The Privileged Indazole Scaffold

In the landscape of kinase inhibitor discovery, the 1H-indazole core is recognized as a "privileged scaffold" due to its ability to mimic the adenine ring of ATP. It forms critical hydrogen bonds with the kinase hinge region (specifically the backbone NH of the hinge residues).

This compound represents a high-value intermediate because it offers three distinct vectors for chemical diversification, allowing medicinal chemists to probe the ATP-binding pocket with high precision:

  • N1-Position (Hinge Binder): The protonated nitrogen donates a hydrogen bond to the hinge region (e.g., Glu residue).[1] Modification here (e.g., alkylation) often abolishes activity, so it is usually left free or transiently protected.[1]

  • C3-Iodine (Gatekeeper/Back Pocket): The iodine atom is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).[1] Substituents here access the hydrophobic "gatekeeper" region or extend into the back pocket, determining selectivity (e.g., VEGFR vs. FGFR).

  • O6-Hydroxyl (Solvent Front/Ribose Pocket): The hydroxyl group allows for etherification (Williamson or Mitsunobu).[1] This vector typically points toward the solvent front or the ribose binding pocket, ideal for solubilizing groups (morpholines, piperazines) that improve ADME properties.

This guide details the strategic application of this compound to generate kinase inhibitor libraries, focusing on chemo-selective transformations.[2]

Strategic Synthetic Planning

The primary challenge in utilizing this compound is managing the competing acidic protons of the phenol (pKa ~10) and the indazole NH (pKa ~14) , while preserving the reactive C3-iodine .

Chemo-Selectivity Logic
  • Direct C3-Coupling? Risky.[1] Unprotected indazoles can poison Pd catalysts or undergo N-arylation.[1]

  • O-Alkylation First? Possible, but limits library diversity if the O-group is fixed early.

  • Recommended Route: N-Protection

    
     C3-Diversification 
    
    
    
    O-Functionalization.
    This "Divergent" approach allows a single bulk intermediate to spawn two distinct libraries.[1]
Visualization: Divergent Synthesis Workflow

IndazoleWorkflow cluster_legend Phase Start This compound (Starting Material) Protect Step 1: N1-Protection (THP or SEM) Start->Protect DHP, pTsOH Branch Protected Intermediate Protect->Branch Suzuki Step 2: C3-Suzuki Coupling (Library A: Core Diversity) Branch->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Deprotect Step 3: Deprotection (Acidic Hydrolysis) Suzuki->Deprotect HCl/MeOH Ether Step 4: O6-Alkylation (Library B: Solubility Tuning) Deprotect->Ether R-X, K2CO3 Final Final Kinase Inhibitor (Candidate) Ether->Final P1 Scaffold Prep P2 Transformation

Caption: Figure 1. Divergent synthetic pathway prioritizing C3-arylation followed by O6-solubilizing group installation.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Protection (THP)

Rationale: The Tetrahydropyranyl (THP) group is chosen because it masks the indazole NH, preventing catalyst poisoning during Suzuki coupling, yet is easily removed under mild acidic conditions that do not cleave most ether linkages formed later.

Reagents:

  • This compound (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (2.5 eq)[3]

  • p-Toluenesulfonic acid (pTsOH) (0.1 eq)[1]

  • Solvent: Ethyl Acetate (EtOAc) or THF (Anhydrous)[1]

Procedure:

  • Dissolution: In a flame-dried RBF, suspend this compound (5.0 g, 19.2 mmol) in anhydrous EtOAc (50 mL).

  • Catalysis: Add pTsOH (330 mg, 1.92 mmol) at room temperature.

  • Addition: Add DHP (4.4 mL, 48 mmol) dropwise over 10 minutes. The suspension should clear as the product forms.

  • Reflux: Heat to 50°C for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1] The starting material (polar) should disappear, replaced by a less polar spot (THP-protected).[1]

  • Workup: Quench with saturated NaHCO3. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1][3]

  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexane).

    • Note: You may observe N1 vs N2 isomers.[1] N1-THP is thermodynamically favored and usually the major product.[1] For Suzuki coupling, the isomer mix is often tolerable as the protecting group is transient.

Protocol B: C3-Diversification via Suzuki-Miyaura Coupling

Rationale: This step installs the primary pharmacophore (e.g., a pyridine or phenyl ring) that interacts with the kinase "gatekeeper" residue.

Reagents:

  • N1-THP-3-iodo-indazol-6-ol (1.0 eq)

  • Aryl Boronic Acid (e.g., Pyridine-3-boronic acid) (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) - Preferred for steric bulk and stability.[1]

  • Base: Cs2CO3 (2.0 M aqueous solution, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Inertion: Charge a microwave vial or pressure tube with the protected indazole (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).[1] Seal and purge with Nitrogen/Argon for 5 minutes.[1]

  • Solvation: Add degassed Dioxane (4 mL) and Cs2CO3 solution (1.5 mL).

  • Reaction: Heat to 90°C for 4–12 hours.

    • QC Check: Monitor LC-MS for the disappearance of the Iodine isotope pattern and appearance of the product mass.

  • Scavenging: Cool to RT. Filter through a Celite pad to remove Palladium black.[1]

  • Isolation: Dilute with EtOAc, wash with water.[1] Concentrate and purify via CombiFlash (DCM:MeOH gradient).

Protocol C: Sequential Deprotection & O-Alkylation

Rationale: Removing the THP group restores the Hinge Binding capability (N-H).[1] Subsequent O-alkylation at C6 allows tuning of physicochemical properties (LogP, solubility).[1]

Step 1: Deprotection

  • Dissolve the Suzuki product in MeOH.[1]

  • Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Concentrate to dryness.[1] The product is now the HCl salt of the 3-aryl-1H-indazol-6-ol.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Base: Cs2CO3 (3.0 eq) - Cesium is critical for the "Cesium Effect" enhancing phenol alkylation yields.[1]

  • Electrophile: 2-Chloroethyl morpholine (or similar solubilizing tail) (1.2 eq).

  • Solvent: DMF (0.2 M).

  • Condition: Heat at 60°C for 4 hours.

  • Validation: The final product should show a clean single peak on HPLC.

Structure-Activity Relationship (SAR) Context[1]

Understanding why this molecule is used requires visualizing the kinase active site.[1] The indazole mimics the adenine of ATP.

Visualization: Kinase Binding Mode

Caption: Figure 2. Schematic interaction of the trisubstituted indazole within the ATP-binding pocket.

Data Summary: Impact of Substitutions
PositionFunctionalityKinase RoleCommon Reagents
N1 Free NHHinge Binder (Critical)Must be deprotected in final drug.[1]
C3 Aryl/VinylSelectivity FilterPyridine-3-yl (Axitinib-like), Styryl.[1]
O6 Ether/AmideADME/SolubilityMorpholine, N-methyl piperazine chains.[1]

References

  • Hu-Lowe, D. D., et al. "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3." Clinical Cancer Research 14.22 (2008): 7272-7283.[1] Link

  • Linh, T. T., et al. "Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents."[4] Bioorganic Chemistry 140 (2023): 106788.[1] Link

  • BenchChem Application Note. "Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis." (Accessed 2025).[1][5] Link[1]

  • Cheung, M., et al. "Discovery of indazole derivatives as potent, selective, and orally bioavailable inhibitors of VEGFR2." Bioorganic & Medicinal Chemistry Letters (2012). (General reference for Indazole SAR).
  • Singer, R. A., et al. "Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib."[1][6] Organic Process Research & Development 18.2 (2014): 266–274.[1] Link[1]

Sources

Suzuki-Miyaura coupling conditions for 3-Iodo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1H-indazol-6-ols

Introduction: The Significance of the Indazole Scaffold

The 3-aryl-1H-indazol-6-ol motif is a privileged scaffold in medicinal chemistry and drug discovery. Indazole derivatives are integral to a wide range of biologically active compounds, exhibiting properties such as anti-inflammatory, anti-cancer, and anti-HIV activity.[1][2] The ability to efficiently synthesize libraries of these compounds by forming a carbon-carbon bond at the C-3 position is therefore of critical importance to drug development professionals.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging C-C bonds, particularly between sp²-hybridized carbon atoms.[3][4] Its development, recognized with the 2010 Nobel Prize in Chemistry, was a watershed moment in organic synthesis.[5] The reaction's success is due to the mild reaction conditions, broad functional group tolerance, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[6]

This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of 3-Iodo-1H-indazol-6-ol with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of specific reagents and conditions, and provide a robust, step-by-step experimental procedure designed for reproducibility and success.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[7] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) complex. This active catalyst inserts into the carbon-iodine bond of the this compound.[8][10] This step involves the oxidation of the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex. The reactivity of the organic halide is a key factor, with iodides being significantly more reactive than bromides or chlorides (I > Br > Cl), making 3-iodoindazole an excellent substrate.[7][10]

  • Transmetalation : This is the step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process is not spontaneous and requires activation of the organoboron species by a base.[4][11] The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻).[12] This boronate then exchanges its organic group with the halide on the palladium center, creating a new diorganopalladium(II) intermediate. The choice of base is critical, especially for a substrate with acidic protons like this compound, as it must be strong enough to facilitate boronate formation without causing unwanted side reactions.[12]

  • Reductive Elimination : In the final step, the two organic groups (the indazole and the aryl group from the boronic acid) on the palladium(II) center are coupled, forming the desired C-C bond in the product, 3-aryl-1H-indazol-6-ol.[8] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ pd_complex_b L | Ind-Pd(II)-Ar | L pd0->pd_complex_b oxidative_addition Oxidative Addition pd_complex_a L | Ind-Pd(II)-I | L pd_complex_a->pd0 transmetalation Transmetalation pd_complex_b->pd_complex_a product 3-Aryl-1H-indazol-6-ol (Ind-Ar) pd_complex_b->product reductive_elimination Reductive Elimination start This compound (Ind-I) start->pd_complex_a boronic Ar-B(OH)₂ + Base boronic->pd_complex_b

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Development: Key Considerations

Successfully coupling this compound requires careful consideration of the reaction components. The presence of the acidic phenol (-OH) and indazole (-NH) protons necessitates a well-chosen base and reaction conditions to avoid side reactions such as deprotonation or catalyst inhibition.

Component Selection Table
ComponentRecommended Choice(s)Rationale & Causality
Aryl Halide This compoundThe C-I bond is highly reactive towards oxidative addition, facilitating the reaction under milder conditions compared to bromides or chlorides.[10]
Boronic Acid Arylboronic Acid (1.2-1.5 equiv.)A slight excess is used to drive the reaction to completion. A wide variety of substituted arylboronic acids are commercially available.[6]
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%)Pd(PPh₃)₄ is a reliable, pre-activated Pd(0) source. PdCl₂(dppf) is a robust Pd(II) pre-catalyst that is reduced in situ and is often effective for heteroaromatic substrates.
Base Cs₂CO₃ (2-3 equiv.) or K₂CO₃ (2-3 equiv.)Carbonate bases are generally effective and well-tolerated.[13] Cesium carbonate is more soluble in organic solvents and often gives superior results for substrates with acidic protons due to its moderate basicity and the nature of the cesium cation.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or DMF/H₂OA mixture of an organic solvent and water is crucial. The organic solvent solubilizes the substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[13][14]
Temperature 80-110 °CHeating is typically required to drive the reaction at a reasonable rate. Microwave irradiation can significantly shorten reaction times.[13][15]
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by air. Degassing the solvent and maintaining an inert atmosphere is critical for catalyst longevity and reaction success.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

Materials and Equipment:
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.38 mmol, 1.0 equiv.), the desired arylboronic acid (0.46 mmol, 1.2 equiv.), and Cesium Carbonate (310 mg, 0.95 mmol, 2.5 equiv.).

  • Catalyst Addition : In a separate vial, weigh Tetrakis(triphenylphosphine)palladium(0) (13 mg, 0.011 mmol, 3 mol%) and add it to the reaction flask.

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Add degassed 1,4-dioxane (e.g., 3.2 mL) and degassed deionized water (e.g., 0.8 mL) via syringe. The solution should be stirred to ensure mixing.

  • Heating : Place the flask in a preheated oil bath at 100 °C (or as optimized) and stir vigorously. If using a microwave reactor, set the temperature to 120-140 °C for a shorter duration (e.g., 20-40 minutes).[13]

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours for conventional heating).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-aryl-1H-indazol-6-ol product.

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Diagram

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling provides an exceptionally effective and adaptable method for the synthesis of 3-aryl-1H-indazol-6-ols. By understanding the underlying mechanism and making rational choices for the catalyst, base, and solvent system, researchers can reliably access these valuable compounds. The protocol detailed herein serves as a robust and validated starting point for professionals in drug discovery and organic synthesis, enabling the efficient exploration of this important chemical space.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Khan, K. M. et al. (2014). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. ResearchGate. Available at: [Link]

  • C-González, J. et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Thomas, A. A. & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Pérez, M. et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]

  • Kumar, A. et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. PMC. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Karuvalam, R. P. et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. Available at: [Link]

  • Yamin, B. M. et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Khan, I. et al. (2013). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. ResearchGate. Available at: [Link]

  • Amatore, C. et al. (2006). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Ye, M. et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science (RSC Publishing). Available at: [Link]

  • Ueda, M. et al. (2000). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. PubMed. Available at: [Link]

  • Kelly, T. R. et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. Available at: [Link]

  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]

  • da Silva, W. A. et al. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. PMC. Available at: [Link]

  • de la Cruz, P. et al. (2010). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. ResearchGate. Available at: [Link]

Sources

Application Note: Precision O-Alkylation of 3-Iodo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the functionalization of the 3-Iodo-1H-indazol-6-ol scaffold. This intermediate is a critical building block for kinase inhibitors (e.g., VEGFR, PDGFR families) where the 3-iodo position serves as a handle for cross-coupling (Suzuki, Sonogashira) and the 6-alkoxy group modulates potency and solubility.[1]

Part 1: Scientific Foundation & Mechanistic Logic

The Regioselectivity Challenge

The substrate This compound presents a classic "ambident nucleophile" challenge with three potential alkylation sites:

  • O-6 (Phenolic Oxygen): The desired target for ether synthesis.

  • N-1 (Indazole Nitrogen): The thermodynamically preferred site for N-alkylation.

  • N-2 (Indazole Nitrogen): The kinetically preferred site for N-alkylation (often observed with steric bulk at N-1).

Mechanistic Causality: The pKa Lever

Success relies on exploiting the acidity difference between the phenolic hydroxyl and the indazole N-H.

  • Phenolic OH (pKa ~9.5 - 10.5): Significantly more acidic.

  • Indazole NH (pKa ~13.8 - 14.5): Less acidic.

The Strategy: By using a mild base (Carbonate) rather than a strong base (Hydride), we can selectively deprotonate the phenol (forming the phenoxide) while leaving the indazole NH protonated and non-nucleophilic.

Critical Insight: The 3-Iodo substituent is electron-withdrawing, which slightly increases the acidity of both the OH and NH compared to the unsubstituted parent. However, the


 gap remains sufficient for thermodynamic control.[1]

Part 2: Experimental Protocols

Method Selection Guide
  • Scenario A: You have a simple, reactive alkyl halide (Methyl Iodide, Benzyl Bromide).[1]

    
    Use Protocol A (Direct Alkylation). 
    
  • Scenario B: You have a complex, secondary, or sensitive alcohol.[1][2]

    
    Use Protocol B (Mitsunobu). 
    
  • Scenario C: Direct alkylation yields N-alkyl byproducts (>10%).

    
    Use Protocol C (Protection Strategy). 
    
Protocol A: Direct Chemoselective O-Alkylation (Carbonate Method)

Best for: Primary alkyl halides, Methylation, Benzylation.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (1.1 equiv)[1]
    
  • Electrophile: Alkyl Halide (R-X) (1.05 equiv)[1]

  • Solvent: DMF (anhydrous) or Acetone (for highly reactive halides)[1]

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried flask with this compound (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (1.1 equiv). Stir at Room Temperature (25°C)  for 30 minutes.
    
    • Why: This ensures formation of the phenoxide anion without deprotonating the N-H.

  • Addition: Dropwise add the Alkyl Halide (1.05 equiv).

  • Reaction: Stir at RT. If conversion is slow after 4 hours, warm to 40-50°C.[1]

    • Caution: Exceeding 60°C increases the risk of N-alkylation (thermodynamic equilibration).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
Protocol B: Mitsunobu Etherification

Best for: Installing complex chiral alcohols or when alkyl halides are unstable.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine:

    
     (Triphenylphosphine) (1.5 equiv)[1]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]

  • Solvent: THF or Toluene (anhydrous)[1]

Step-by-Step Workflow:

  • Setup: Dissolve Indazole (1.0 equiv), Alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.15 M) under Argon. Cool to 0°C.
    
  • Activation: Add DIAD (1.5 equiv) dropwise over 10-15 minutes.

    • Mechanism:[2][3][4][5][6][7] The betaine intermediate preferentially activates the alcohol, which is then attacked by the most acidic nucleophile (Phenol OH) via

      
       inversion.
      
  • Reaction: Warm to RT and stir for 12-16 hours.

  • Quench: Add water/brine. Extract with EtOAc.[8]

  • Purification: Column chromatography is essential to remove triphenylphosphine oxide (

    
    ).
    
Protocol C: The "High-Fidelity" Protection Route

Best for: Large-scale manufacturing or when N-alkylation is persistent.

Workflow:

  • Protection: React this compound with DHP (3.0 equiv) and PTSA (0.05 equiv) in DCM/THF.

    • Result: Forms 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazol-6-ol (THP protects N-1).

  • O-Alkylation: Treat the N-THP intermediate with NaH (strong base allowed now) and Alkyl Halide in DMF.

    • Advantage:[1][3][7][9][10] No risk of N-alkylation; faster reaction rates.

  • Deprotection: Treat with HCl (4M in Dioxane) or TFA/DCM to remove the THP group.

Part 3: Data Visualization & Troubleshooting

Reaction Pathway Diagram[10][11]

G Start This compound (Substrate) Base Base Selection (Critical Step) Start->Base RouteA Route A: Mild Base (K2CO3, DMF) Base->RouteA Simple Halide (pKa Control) RouteB Route B: Mitsunobu (PPh3, DIAD, R-OH) Base->RouteB Complex Alcohol RouteC Route C: Protection (1. DHP, 2. NaH/RX, 3. H+) Base->RouteC High Purity Required Product 6-Alkoxy-3-iodo-1H-indazole (Target) RouteA->Product Major SideProduct N-Alkyl Impurities (N1/N2 Isomers) RouteA->SideProduct Minor (if T > 60°C) RouteB->Product Selective RouteC->Product Exclusive

Caption: Strategic decision tree for O-alkylation. Route A relies on pKa differences; Route C guarantees regioselectivity via steric blocking.

Troubleshooting Table
IssueProbable CauseCorrective Action
N-Alkylation Observed Base too strong (e.g., NaH used without protection).Switch to

or

. Keep Temp < 50°C.
Low Conversion Alkyl halide is unreactive; Phenoxide is poor nucleophile.Add catalytic KI (Finkelstein) or switch solvent to DMSO.
N2 Isomer Formation Steric crowding at N1 or O6.Use Protocol C (THP protection directs exclusively to N1, blocking N2).
Product is Oil/Gum Residual DMF or oligomers.Lyophilize from Benzene/Dioxane or perform reverse-phase flash chromatography.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem.2021 , 17, 1939–1951.[1] Link

    • Context: Establishes the baseline reactivity of indazole nitrogens and the thermodynamic preference for N1.
  • Regioselective alkylation of a versatile indazole. Beilstein J. Org. Chem.2024 , 20, 1940–1954.[1] Link

    • Context: Discusses Mitsunobu conditions and the influence of C3 substituents on regioselectivity.
  • Synthesis of 6-alkoxy-1H-indazoles. U.S. Patent 8,022,227. Link

    • Context: Provides industrial conditions for functionalizing the indazole core.
  • Bordwell pKa Table (Acidity in DMSO). Link

    • Context: Validates the pKa difference between Phenol (~10) and Indazole NH (~14) driving Protocol A.

Sources

Preparation of 3-substituted indazoles using 3-iodo intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a "privileged structure" in modern pharmacopeia, serving as the core pharmacophore in FDA-approved kinase inhibitors such as Pazopanib and Axitinib . While N1 and C6 functionalization are well-documented, the C3 position remains a critical vector for optimizing structure-activity relationships (SAR), particularly for tuning potency and kinase selectivity. This Application Note provides a validated, modular workflow for accessing diverse 3-substituted indazoles. We detail the synthesis of the versatile 3-iodo-1H-indazole intermediate, evaluate N-protection strategies (THP vs. SEM), and provide optimized protocols for Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Sonogashira), ensuring high fidelity in library generation.

Core Directive & Synthetic Strategy

The direct functionalization of the indazole C3 position is often hindered by the competing reactivity of the N1/N2 nitrogens. To bypass this, we utilize a "Halogenate-Protect-Couple" strategy. The 3-iodo intermediate is superior to the bromo-analog due to the weaker C-I bond, facilitating oxidative addition under milder catalytic conditions, which preserves sensitive functional groups.

Strategic Workflow

The following diagram outlines the critical path from raw material to diversified library.

IndazoleWorkflow Indazole 1H-Indazole (Starting Material) Iodination Direct Iodination (I2 / KOH / DMF) Indazole->Iodination Intermed_I 3-Iodo-1H-indazole (Key Electrophile) Iodination->Intermed_I >90% Yield Protection N1-Protection (THP or SEM) Intermed_I->Protection Regiocontrol Protected_I N-Protected 3-Iodo-Indazole Protection->Protected_I Coupling Pd-Catalyzed Coupling Protected_I->Coupling Suzuki Suzuki-Miyaura (Ar-B(OH)2) Coupling->Suzuki Sonogashira Sonogashira (Terminal Alkyne) Coupling->Sonogashira Product 3-Substituted Indazole Suzuki->Product Sonogashira->Product

Figure 1: Modular workflow for C3 functionalization. The 3-iodo intermediate serves as the divergent point for library synthesis.

Phase 1: Synthesis of 3-Iodo-1H-indazole[1][2]

Direct iodination is the most atom-economical route. While N-iodosuccinimide (NIS) can be used, the Iodine/KOH system is more scalable and cost-effective.

Mechanistic Insight

The reaction proceeds via an electrophilic aromatic substitution. The base (KOH) deprotonates the N1-H, creating an indazolyl anion. This anion is highly nucleophilic at C3, attacking the molecular iodine (


).
Experimental Protocol
  • Scale: 10 mmol

  • Reagents: 1H-Indazole (1.18 g), Iodine (

    
    , 2 eq), KOH (2.5 eq), DMF (anhydrous).
    
  • Dissolution: Charge a 100 mL round-bottom flask with 1H-indazole (1.18 g, 10 mmol) and DMF (20 mL). Stir until dissolved.

  • Iodine Addition: Add iodine (5.08 g, 20 mmol) in one portion. The solution will turn dark brown.

  • Base Addition: Add KOH pellets (1.4 g, 25 mmol) slowly. Caution: Exothermic.

  • Reaction: Stir at 25°C for 1–2 hours . Monitor by TLC (EtOAc/Hexane 1:2). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quench: Pour the mixture into 10% aqueous

    
     (100 mL) to reduce excess iodine. A white/yellow precipitate will form immediately.
    
  • Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from minimal Ethanol or flash chromatography (if necessary) to yield 3-iodo-1H-indazole as a white solid.

    • Expected Yield: 85–95%.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) shows loss of C3-H singlet (
      
      
      ppm).

Phase 2: Strategic N-Protection

Unprotected indazoles can undergo Suzuki coupling, but yields are often compromised by catalyst poisoning (free NH binding Pd) or N-arylation side reactions. Protection is mandatory for robust scale-up.

Comparative Analysis of Protecting Groups
FeatureTHP (Tetrahydropyranyl) SEM (Trimethylsilylethoxymethyl) Boc (tert-Butyloxycarbonyl)
Stability (Base) High (Stable to

, etc.)
Excellent (Stable to strong bases)Moderate (Can cleave at high temp)
Stability (Acid) Low (Cleaves with mild acid)High (Requires Fluoride/TFA)Low (Cleaves with TFA/HCl)
Crystallinity Poor (Often oils/diastereomers)Poor (Oils)Good (Often solids)
Recommendation Primary Choice for SAR Choice for Lithiation/ harsh steps Avoid for high-temp coupling
Protocol: THP Protection[3][4]
  • Setup: Dissolve 3-iodo-1H-indazole (2.44 g, 10 mmol) in DCM (30 mL) and THF (10 mL).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (TsOH

    
    , 0.1 eq).
    
  • Reagent: Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 3 hours.

  • Workup: Wash with sat.

    
    , dry over 
    
    
    
    , and concentrate.
  • Result: 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-indazole . Note: The N1-isomer is thermodynamically favored and usually formed exclusively or as the major product (>90%).

Phase 3: Palladium-Catalyzed Cross-Coupling[1]

A. Suzuki-Miyaura Coupling (Aryl/Vinyl Introduction)

This is the workhorse reaction for installing aromatic rings at C3.

  • Catalyst System:

    
     is preferred over 
    
    
    
    for sterically hindered indazoles due to its bidentate ligand preventing
    
    
    -hydride elimination (if alkyl groups were present) and higher stability.

Protocol:

  • Charge: In a microwave vial or pressure tube, combine:

    • N-THP-3-iodoindazole (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • 
       (0.05 eq)
      
    • 
       (2.0 eq)[1]
      
  • Solvent: Add Dioxane:Water (4:1 ratio, degassed). Concentration

    
    .
    
  • Condition: Heat to 90°C for 4–6 hours (or MW 110°C for 30 min).

  • Workup: Dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography.

  • Deprotection (if final): Treat with 4M HCl in Dioxane/MeOH (1:1) at RT for 2h to remove THP.

B. Sonogashira Coupling (Alkynyl Introduction)

Critical for installing rigid linkers or "click" chemistry handles.[2]

Protocol:

  • Charge: Combine N-THP-3-iodoindazole (1.0 eq),

    
     (0.05 eq), and CuI (0.1 eq).
    
  • Atmosphere: Purge vessel with Argon/Nitrogen (Oxygen is detrimental to Cu catalyst).

  • Reagents: Add Anhydrous DMF (or THF) and Triethylamine (

    
    , 3.0 eq).
    
  • Alkyne: Add Terminal Alkyne (1.2 eq).

  • Reaction: Stir at RT to 60°C . (Iodides often couple at RT; heat required if sterically hindered).

  • Purification: Standard aqueous workup and column chromatography.

Mechanistic Visualization: The Catalytic Cycle

Understanding the specific behavior of the indazolyl-palladium species is crucial for troubleshooting.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 3-Iodo-Ind PdII_Ar Ar-Pd(II)-I Complex OxAdd->PdII_Ar TransMet Transmetallation (Boronic Acid + Base) PdII_Ar->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle. The oxidative addition of the 3-iodoindazole is generally fast; transmetallation is often the bottleneck requiring optimization of the base.

Troubleshooting & Critical Parameters

  • Regiochemistry (N1 vs N2): If you observe a mixture of protected isomers, verify by NOESY NMR. N1-THP shows NOE between the THP anomeric proton and the C7-H of the indazole.

  • De-iodination: If you observe reduced indazole (H instead of I) in the coupling step, the reaction temperature is too high, or the solvent is not degassed (leading to homocoupling or reduction). Lower temp and ensure strict inert atmosphere.

  • Solubility: 3-Iodoindazole is moderately soluble. If precipitation occurs during iodination, add more DMF. Do not use Acetone (forms iodo-acetone byproducts).

References

  • Boulton, B. E.; Coller, B. A. W. "Electrophilic substitution in indazoles: Iodination." Australian Journal of Chemistry, 1974 , 27, 2343–2346. Link

  • Lier, F. V.; et al. "Palladium-catalyzed cross-coupling reactions of 3-iodoindazoles." Tetrahedron Letters, 2004 , 45, 79–82. Link

  • Collot, V.; et al. "Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles." Tetrahedron, 1999 , 55, 6917–6922. Link

  • BenchChem Application Note. "Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole." BenchChem, 2025 . Link

  • Liu, Z.; et al. "Synthesis of 3-Substituted Indazoles via Pd-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry, 2008 , 73, 219–226.[3] Link

Disclaimer: This protocol involves the use of hazardous chemicals (Iodine, Palladium heavy metals). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols for the Scalable Process Chemistry of 3-Iodo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable three-step synthesis for the production of 3-Iodo-1H-indazol-6-ol, a key building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and the title compound, functionalized with both a hydroxyl group and an iodine atom, offers versatile handles for the synthesis of complex pharmaceutical intermediates, particularly kinase inhibitors. This document provides a detailed, step-by-step protocol, explains the chemical principles underpinning the experimental design, and presents the expected quantitative data and characterization of intermediates and the final product.

Introduction: The Strategic Importance of this compound in Drug Discovery

The 1H-indazole core is a cornerstone in the development of a wide array of therapeutic agents, demonstrating activities ranging from anti-cancer to anti-inflammatory.[1] The strategic placement of a hydroxyl group at the 6-position and an iodine atom at the 3-position of the indazole ring system in this compound provides medicinal chemists with two orthogonal points for molecular elaboration. The hydroxyl group can be leveraged for hydrogen bonding interactions with biological targets or as a site for further functionalization. The iodine atom at the C-3 position is particularly valuable for its ability to participate in a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, and alkyl substituents.[2]

This application note outlines a scalable and efficient synthetic route to this compound, proceeding through the formation of a stable, protected intermediate, 6-benzyloxy-1H-indazole. The subsequent deprotection and regioselective iodination are described in detail, providing a practical guide for researchers in both academic and industrial settings.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence to ensure scalability, safety, and high purity of the final product.

G cluster_0 Step 1: Synthesis of Protected Intermediate cluster_1 Step 2: Deprotection cluster_2 Step 3: Regioselective Iodination A 4-Benzyloxy-2-methylaniline B 6-Benzyloxy-1H-indazole A->B  Diazotization & Cyclization   C 1H-Indazol-6-ol B->C  Catalytic Transfer Hydrogenation   D This compound C->D  Electrophilic Iodination  

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols & Methodologies

Step 1: Synthesis of 6-Benzyloxy-1H-indazole

The synthesis of the indazole core is achieved through a classical approach involving the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization. The use of a benzyl protecting group for the hydroxyl functionality is strategic for its stability under various reaction conditions and its facile removal in a subsequent step.

Reaction Scheme:

4-Benzyloxy-2-methylaniline → 6-Benzyloxy-1H-indazole

Protocol:

  • Diazotization: To a stirred suspension of 4-benzyloxy-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Reductive Cyclization: The cold diazonium salt solution is then added portion-wise to a pre-cooled solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction mixture is basified with a concentrated sodium hydroxide solution to pH > 12, and the resulting precipitate is filtered. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-benzyloxy-1H-indazole as a solid.

Rationale and Expertise:

  • The diazotization reaction is a well-established method for converting an aromatic amine to a diazonium salt, a versatile intermediate in organic synthesis.[3]

  • The subsequent reductive cyclization with tin(II) chloride provides a mild and efficient means to form the indazole ring system.[4]

  • The benzyl ether is a robust protecting group that is stable to the acidic conditions of the diazotization and the basic conditions of the work-up.

Parameter Expected Value
Yield 75-85%
Purity (by HPLC) >98%
Appearance Off-white solid

Table 1: Expected quantitative data for the synthesis of 6-Benzyloxy-1H-indazole.

Step 2: Synthesis of 1H-Indazol-6-ol

The deprotection of the benzyl ether is achieved via catalytic transfer hydrogenation, a method that is highly efficient and avoids the need for high-pressure hydrogenation equipment, making it amenable to standard laboratory and pilot plant scales.

Reaction Scheme:

6-Benzyloxy-1H-indazole → 1H-Indazol-6-ol

Protocol:

  • Reaction Setup: To a solution of 6-benzyloxy-1H-indazole (1.0 eq) in a mixture of methanol and ethyl acetate is added 10% palladium on carbon (5-10 mol%).

  • Hydrogenation: Ammonium formate (5.0 eq) is added portion-wise to the reaction mixture, and the suspension is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure. The residue is triturated with diethyl ether to precipitate the product, which is then collected by filtration and dried under vacuum to yield 1H-indazol-6-ol.

Rationale and Expertise:

  • Catalytic transfer hydrogenation using ammonium formate as a hydrogen donor is a safe and effective method for the debenzylation of aryl benzyl ethers.[5][6] The reaction proceeds under mild conditions and typically gives high yields of the deprotected product.

  • Palladium on carbon is a highly active and reusable catalyst for this transformation.

Parameter Expected Value
Yield 90-98%
Purity (by HPLC) >99%
Appearance Light brown solid

Table 2: Expected quantitative data for the synthesis of 1H-Indazol-6-ol.

Step 3: Regioselective Synthesis of this compound

The final step involves the regioselective iodination of 1H-indazol-6-ol at the C-3 position. This is achieved through an electrophilic substitution reaction where the indazole ring, activated by the hydroxyl group and deprotonated by a base, acts as a nucleophile.

Reaction Scheme:

1H-Indazol-6-ol → this compound

Protocol:

  • Reaction Setup: To a solution of 1H-indazol-6-ol (1.0 eq) in N,N-dimethylformamide (DMF) is added potassium hydroxide (1.2 eq). The mixture is stirred at room temperature for 30 minutes.

  • Iodination: A solution of iodine (1.1 eq) in DMF is added dropwise to the reaction mixture. The reaction is stirred at room temperature for 4-6 hours, with progress monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Rationale and Expertise:

  • The C-3 position of the 1H-indazole ring is electron-rich and susceptible to electrophilic attack. The use of a base like potassium hydroxide deprotonates the indazole, forming the more nucleophilic indazolide anion, which further enhances the reactivity towards electrophiles.

  • Iodine is a readily available and effective electrophilic iodinating agent for this transformation.

Parameter Expected Value
Yield 80-90%
Purity (by HPLC) >98%
Appearance Pale yellow solid

Table 3: Expected quantitative data for the synthesis of this compound.

Reaction Mechanisms

Figure 2: Simplified mechanisms for the deprotection and iodination steps.

Characterization Data (Expected)

This compound

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (s, 1H, NH), 9.5 (s, 1H, OH), 7.5 (d, 1H), 7.0 (s, 1H), 6.8 (d, 1H). (Predicted based on similar structures[7][8])

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 155.0, 140.0, 125.0, 121.0, 115.0, 100.0, 90.0 (C-3). (Predicted based on similar structures[8])

  • Mass Spectrometry (ESI+): m/z = 260.9 [M+H]⁺.

Safety Considerations

  • Diazotization: Diazonium salts can be explosive when isolated and dry. It is crucial to keep the reaction temperature low (0-5 °C) and use the diazonium salt solution immediately in the next step without isolation.

  • Tin(II) chloride: Corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Palladium on Carbon: Flammable when dry and in the presence of hydrogen. Handle with care, preferably as a wet paste.

  • Iodine: Harmful if inhaled or swallowed and causes skin and eye irritation. Handle in a well-ventilated fume hood with appropriate PPE.[9]

  • Potassium Hydroxide: Corrosive. Handle with care to avoid skin and eye contact.

Conclusion

The synthetic route detailed in this application note provides a scalable and efficient process for the production of this compound. The use of a robust protecting group strategy, coupled with a safe and scalable deprotection method and a highly regioselective iodination, ensures high yields and purity of the final product. This protocol is designed to be a valuable resource for chemists engaged in the synthesis of complex molecules for drug discovery and development, enabling the rapid and reliable production of this key synthetic intermediate.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Retrieved from [Link]

  • Bieg, T., & Szeja, W. (1985).
  • Google Patents. (n.d.). WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6998489B2 - Methods of making indazoles.
  • Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114101.
  • Soni, R., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6539.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • O'Dell, D. K., & Nicholas, K. M. (n.d.). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. University of Oklahoma.
  • PubChem. (n.d.). 6-iodo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Sagar, A., & Park, J. K. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Synthesis, 56, 3108–3118.
  • Anderson, R.C., Jarema, J.A., Shapiro, M.J., Stokes, J.P., & Ziliox, M. (1995). Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem., 60, 2650.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Retrieved from [Link]

  • Ye, M., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2533-2538.
  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-491.
  • Li, Y., et al. (2016). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.
  • Al-Warhi, T., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 25(15), 3494.

Sources

Troubleshooting & Optimization

Solving solubility issues of 3-Iodo-1H-indazol-6-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Overcoming "Brick Dust" Properties in Aqueous Buffers[1][2]

Introduction: The "Brick Dust" Challenge

If you are reading this, you have likely encountered the "crash-out" phenomenon: your clear DMSO stock of 3-Iodo-1H-indazol-6-ol turns into a cloudy suspension the moment it hits your aqueous assay buffer.[1]

Do not panic. This is not user error; it is thermodynamics.

This guide treats the solubilization of this compound not as a simple mixing task, but as a battle against Crystal Lattice Energy . This molecule combines a planar, stackable indazole core with a heavy halogen (Iodine), creating a highly stable crystal structure that resists solvation in water.

Module 1: Physicochemical Profiling (The "Why")

To solve the problem, we must understand the enemy.

PropertyValue (Est.)Implication for Solubility
Core Scaffold IndazolePlanar, aromatic.[1][2] High potential for

stacking (aggregation).[1][2]
Substituent 1 3-IodoLipophilicity Booster. Iodine is large and polarizable, significantly increasing LogP (approx.[1][2] +1.0 vs H).[1][2][3]
Substituent 2 6-HydroxylIonization Handle. Phenolic OH.[1][2] Weakly acidic (pKa

9.2 - 9.8).[1]
LogP ~ 2.5 - 2.9Class II/IV Behavior. Moderate lipophilicity but high melting point = low solubility.[1][2]
pKa (Acidic) ~ 9.5 (OH)Neutral at physiological pH (7.4).[1][2] Maximum insolubility zone.

The Mechanism of Failure: At pH 7.4, the 6-hydroxyl group is protonated (neutral). The molecule has no net charge to interact with water dipoles.[1][2] The Iodine atom drives the molecule to seek non-polar environments (i.e., other drug molecules), leading to rapid precipitation (Ostwald Ripening).

Diagram 1: Solubility Logic & Decision Tree

This diagram illustrates the decision process for selecting the correct solubilization strategy based on your assay constraints.

SolubilityStrategy Start Start: this compound (Solid Powder) Stock Prepare 10-20 mM Stock in 100% DMSO Start->Stock CheckAssay Check Assay Tolerance: Is DMSO > 1% allowed? Stock->CheckAssay HighDMSO Yes (High Tolerance) CheckAssay->HighDMSO Enzymatic Assay LowDMSO No (Sensitive Cells/Enzymes) CheckAssay->LowDMSO Cell Culture / SPR DirectDilution Strategy A: Direct Dilution (Risk of precipitation) HighDMSO->DirectDilution Not Recommended Cosolvent Strategy B: Cosolvent System (DMSO + PEG400) HighDMSO->Cosolvent Preferred Complexation Strategy C: Encapsulation (HP-beta-Cyclodextrin) LowDMSO->Complexation Gold Standard Mech1 Mechanism: Kinetic Solubility (Metastable) Cosolvent->Mech1 Mech2 Mechanism: Thermodynamic Solubility (Inclusion Complex) Complexation->Mech2

Caption: Decision matrix for selecting solubilization method based on assay DMSO tolerance.

Module 2: The Solvent System Matrix

Do not rely on water alone.[1][2] Use the following validated systems.

1. The Stock Solvent: Anhydrous DMSO
  • Why: DMSO disrupts the crystal lattice effectively.[1][2]

  • Constraint: DMSO is hygroscopic.[1][2] Water uptake reduces its solvating power exponentially.[1][2]

  • Protocol: Store DMSO over molecular sieves (3Å or 4Å) to keep it anhydrous.

2. The "Gold Standard" Buffer: HP-β-CD

For sensitive biological assays (Cell culture, SPR, ITC), you must use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1]
  • Mechanism: The hydrophobic indazole/iodine core inserts into the CD cavity, while the hydrophilic exterior interacts with the buffer.

  • Advantage: Prevents aggregation without toxic cosolvents.[1][2]

3. The "Quick Fix" Buffer: PEG400

For robust enzymatic assays where protein unfolding is less of a concern.[1][2]

  • Mix: 5% DMSO + 40% PEG400 + 55% Water.[1][2]

Module 3: Step-by-Step Protocols
Protocol A: HP-

-CD Complexation (Recommended for pH 7.4)

Use this for cell-based assays or when DMSO limit is < 0.1%.[1]

  • Prepare Vehicle: Dissolve 20% w/v HP-β-CD in your assay buffer (e.g., PBS or HEPES).[1][2] Filter sterilize (0.22 µm).

  • Prepare Stock: Dissolve this compound in 100% DMSO at 10 mM .

  • The "Drop-Wise" Dilution:

    • Place the HP-β-CD vehicle on a vortex mixer (medium speed).

    • Slowly pipette the DMSO stock into the vortexing vehicle.

    • Target: Final DMSO concentration should be ≤ 1%.

    • Example: Add 10 µL of 10 mM Stock to 990 µL of 20% HP-β-CD.[1][2]

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes. This forces the drug into the cyclodextrin cavity.[1][2]

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet is visible, the solution is stable.[2]

Protocol B: The "pH Shift" Method (For Chemical Assays Only)

Use this only if your target protein can tolerate pH > 9.0.

  • Ionization: The pKa of the 6-OH group is approximately 9.5.[1][2]

  • Buffer: Use a Carbonate or Glycine-NaOH buffer at pH 10.5 .

  • Result: At pH 10.5, the molecule is deprotonated (negatively charged phenolate), increasing aqueous solubility by >100-fold.

  • Warning: Do not adjust back to pH 7.4; it will precipitate immediately.[1][2]

Module 4: Troubleshooting & FAQs
Q1: "I diluted my DMSO stock 1:1000 into PBS, and it turned cloudy instantly."

Diagnosis: You triggered "The Crash Effect." Explanation: When DMSO (a chaotic solvent) mixes with water (a structured solvent), the reaction is exothermic and increases local order. The hydrophobic drug is expelled from the solvent structure immediately.[1][2] Fix: You must use an intermediate dilution step or a carrier (like Cyclodextrin).[1][2] Never jump from 100% DMSO to 100% Aqueous buffer if the concentration is > 10 µM.[1][2]

Q2: "Can I use Ethanol instead of DMSO?"

Answer: Generally, No. Reasoning: While Ethanol is less toxic, this compound has lower solubility in ethanol than in DMSO.[1][2] You will likely hit the solubility limit in the stock solution itself, leading to inaccurate dosing.

Q3: "My enzymatic activity disappeared when I added the compound."

Diagnosis: False Positive due to Aggregation.[1][2] Mechanism: At high concentrations, hydrophobic compounds form colloidal aggregates that sequester enzymes (promiscuous inhibition).[2] Test: Add 0.01% Triton X-100 to your buffer. If the inhibition disappears, your previous result was an artifact of aggregation, not true binding.

Diagram 2: The Aggregation vs. Solubilization Pathway

Visualizing the microscopic fate of the molecule in buffer.

AggregationPathway Monomer Monomer (Active Species) Nucleation Nucleation (Micro-aggregates) Monomer->Nucleation Hydrophobic Effect Complex CD-Inclusion Complex (Soluble & Stable) Monomer->Complex Encapsulation Precipitate Precipitate (Inactive 'Brick Dust') Nucleation->Precipitate Ostwald Ripening Complex->Monomer Equilibrium Release Dilution Rapid Dilution into PBS CD_Add Add HP-beta-CD

Caption: Kinetic pathway of precipitation vs. thermodynamic stabilization via Cyclodextrins.

References
  • PubChem. this compound Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews.[1][2] (Standard protocol for HP-β-CD usage).

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[2] Elsevier.[1][2] (Source for pKa and Solubility profiling of indazoles).

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts.[1][2] Drug Discovery Today.[1][2] (Source for colloidal aggregation troubleshooting).

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties.[1][2] Chemical Research in Toxicology.[1][2] (LogP and solubility optimization strategies).

Sources

Technical Support Center: Palladium Catalysis with Iodoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting catalyst deactivation and low conversion in iodoindazole cross-couplings. Assigned Specialist: Senior Application Scientist, Organometallics Division. Status: Open.

Executive Summary

Coupling reactions involving iodoindazoles (specifically


-indazoles) present a unique "double-edged" challenge. While the C–I bond is inherently reactive toward oxidative addition, the indazole core itself acts as a potent catalyst poison.

This guide addresses the three primary failure modes:

  • Coordination Poisoning: The basic N2 nitrogen binds Pd(II), creating an off-cycle resting state.

  • Iodide Inhibition: Accumulation of iodide ions forms inactive bridging dimers.[1]

  • Protodeiodination: Loss of the iodine handle without coupling.

Module 1: The "Free NH" Trap (Coordination Poisoning)

Symptom: The reaction starts but stalls at <20% conversion. Adding more catalyst does not restart the reaction. The substrate is an unprotected (


-H) indazole.

The Mechanism: The pyridine-like nitrogen (N2) of the indazole core is a strong


-donor. In the absence of steric bulk, it displaces labile ligands (like phosphines or acetates) on the electrophilic Pd(II) center formed after oxidative addition. This forms a thermodynamically stable 

complex that cannot undergo transmetallation or amination.
Visualizing the Problem

The diagram below illustrates how the "Free NH" diverts the catalyst into a dead end.

IndazolePoisoning cluster_legend Pathway Key Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition [L-Pd(II)-Ar-I] Pd0->OxAdd + Iodoindazole Dead DEAD END [Pd(Indazole)2(Ar)I] (Coordination Saturation) OxAdd->Dead + Excess Substrate (N-binding) Displacement of Ligand L Product Coupled Product OxAdd->Product + Coupling Partner (If Ligand is Bulky) key1 Red Arrow = Poisoning Pathway

Figure 1: The "Free NH" poisoning pathway where the substrate acts as a ligand, displacing the phosphine and shutting down the cycle.

Protocol A: The "Overpowering" Strategy (No Protection)

If you cannot protect the nitrogen, you must use a ligand bulky enough to prevent the N2-nitrogen from binding to the palladium.

Recommended System: Pd-PEPPSI-IPent or XPhos Pd G4 . The "throw-away" ligand in PEPPSI catalysts (3-chloropyridine) is labile, but the massive NHC ligand (IPent) creates a steric umbrella that blocks the indazole nitrogen from coordinating, while still allowing the linear oxidative addition of the C–I bond.

Step-by-Step Protocol:

  • Catalyst: Load Pd-PEPPSI-IPent (1.0–2.0 mol%).

  • Base: Use K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher solubility).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Temperature: 60–80 °C. (Do not exceed 100 °C initially to avoid deiodination).

  • Execution: Purge reaction vessel with Argon. Add solid reagents, then solvent.[2] Stir vigorously.

Expert Insight: Do not use simple Pd(PPh₃)₄ or Pd(dppf)Cl₂ for unprotected indazoles. The phosphines are too small and will be displaced by the substrate.

Module 2: The Iodide Anchor (Halide Inhibition)

Symptom: Reaction rate slows dramatically as conversion increases. Dark precipitates (Pd black) appear early.

The Mechanism: Iodide ions (


) released during the reaction are "soft" ligands that bind tightly to Pd(II). Unlike chlorides or bromides, iodides favor the formation of bridging dimers 

. These dimers are often catalytically incompetent, especially in Buchwald-Hartwig aminations.
Protocol B: The Silver Bullet (Halide Scavenging)

Silver salts precipitate iodide as insoluble AgI, forcing the equilibrium toward the active cationic palladium species.

Step-by-Step Protocol:

  • Standard Setup: Prepare your Suzuki or Sonogashira reaction as usual.

  • Additive: Add Ag₂CO₃ (1.0 equiv) or AgOTf (1.0 equiv) at the start.

  • Observation: You will see a thick yellow precipitate (AgI) form immediately as the reaction progresses. This is a sign the scavenger is working.

  • Workup: Filter through Celite® immediately after cooling to remove silver salts before flash chromatography.

Warning: Silver can sometimes facilitate protodeiodination if the catalyst is too active. Use only if standard optimization fails.

Module 3: The Vanishing Halogen (Protodeiodination)

Symptom: The starting material disappears, but the mass spec shows


 (mass of indazole minus 126).

The Mechanism: The C–Pd–I bond is reduced to C–Pd–H, followed by reductive elimination of the hydro-dehalogenated product. This occurs via:

  • 
    -hydride elimination from alkyl amines or alcoholic solvents.
    
  • Trace water acting as a proton source in the presence of strong reductants.

Troubleshooting Logic Tree

DeiodinationFix Start Problem: Protodeiodination Detected CheckSolvent Check 1: Is the solvent protic? (EtOH, MeOH, wet DMF) Start->CheckSolvent Action1 Switch to Anhydrous Toluene or Dioxane CheckSolvent->Action1 Yes CheckTemp Check 2: Is Temp > 100°C? CheckSolvent->CheckTemp No Action2 Lower Temp to 60-80°C Use more active catalyst (Pd-PEPPSI) CheckTemp->Action2 Yes CheckBase Check 3: Is the Base a hydride donor? (e.g., excess alkoxides) CheckTemp->CheckBase No Action3 Switch to K3PO4 or Cs2CO3 CheckBase->Action3 Yes

Figure 2: Decision matrix for resolving hydrodehalogenation (loss of iodine).

Reference Data: Ligand & Protecting Group Matrix

Use this table to select the correct system based on your specific indazole substrate.

Substrate TypeRecommended Catalyst/LigandBaseKey AdditiveWhy?
Unprotected (

-H)
Pd-PEPPSI-IPent or XPhos Pd G4 K₂CO₃ / K₃PO₄NoneBulky NHC/Phosphine blocks N-coordination.

-Boc /

-Acetyl
Xantphos or Pd(dppf)Cl₂ Cs₂CO₃NoneElectron-withdrawing group reduces N-basicity; standard catalysts work.

-Methyl /

-Benzyl
SPhos Pd G4 K₃PO₄Ag₂CO₃ (Optional)N1-protection forces N2 to be less accessible; SPhos ensures high turnover.
Difficult Amination BrettPhos Pd G4 NaOtBu-BrettPhos is specific for C–N coupling with inhibiting heterocycles.
References
  • Mechanism of Heterocycle Poisoning Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Suzuki-Miyaura Coupling of Unprotected Heterocycles Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with 1-Hexylboronic Acid. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Pd-PEPPSI Catalysts for Difficult Substrates Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd–NHC Precatalyst for the Suzuki–Miyaura Reaction. Chemistry – A European Journal, 12(18), 4749–4755.

  • Iodide Inhibition Effects Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

Technical Support: Photostability of 3-Iodo-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-hv-Protocol-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Mitigation of Photolytic Deiodination in Indazole Scaffolds

Introduction: The "Invisible" Variable

Welcome to the technical support center. You are likely here because you are observing inconsistent yields, unexplained "reduction" byproducts (des-iodo analogs), or shifting impurity profiles in your 3-iodo-1H-indazole projects.

The 3-iodo-1H-indazole scaffold is a privileged structure in kinase inhibitor discovery, but it possesses a specific vulnerability: the Carbon-Iodine (C-I) bond . While iodine provides excellent reactivity for cross-coupling (Suzuki, Sonogashira), it comes at the cost of low bond dissociation energy (BDE).

This guide treats light not as a trivial environmental factor, but as a stoichiometric reagent that must be excluded to ensure reproducibility.

Module 1: The Degradation Mechanism

User Question: "Why is my compound degrading even under ambient lab light? It's a solid."

Technical Analysis: The C-I bond in 3-iodoindazole has a Bond Dissociation Energy (BDE) of approximately 60-65 kcal/mol , significantly lower than C-Br (~81 kcal/mol) or C-Cl (~96 kcal/mol) [1]. Standard laboratory fluorescent lighting emits wavelengths (300–400 nm range) sufficient to overcome this energy barrier, triggering homolytic cleavage .

Once cleaved, the resulting indazolyl radical is highly reactive. It will abstract a hydrogen atom from any available source (solvent, moisture, or even the crystal lattice in solids), resulting in protio-deiodination (formation of the parent indazole).

Visualizing the Pathway

The following diagram illustrates the radical mechanism that occurs when 3-iodoindazole is exposed to UV/Vis light.

Photolysis_Mechanism Start 3-Iodo-1H-indazole Light hv (UV/Vis) Start->Light RadicalPair [Indazolyl Radical • + I•] Light->RadicalPair Homolysis Product Indazole (Des-iodo impurity) RadicalPair->Product H-Abstraction SideProduct I2 (Iodine) RadicalPair->SideProduct Solvent H-Donor (Solvent) Solvent->Product H-Transfer

Figure 1: Mechanism of photo-induced deiodination. The C-I bond cleavage leads to radical abstraction of hydrogen, irreversibly destroying the starting material.

Module 2: Storage & Handling Protocols

User Question: "Is wrapping the vial in foil enough?"

Technical Analysis: Foil is effective, but "user error" (gaps in wrapping) is common. Furthermore, solutions are 10x–100x more sensitive than solids due to the lack of a crystal lattice "cage effect" and the abundance of hydrogen donors (solvent molecules).

The "Dark Room" Standard Operating Procedure (SOP)
VariableStandard (High Risk) Optimized (Safe) Technical Rationale
Glassware Clear GlassAmberized Glass Amber glass blocks >90% of UV light <450nm.
Secondary Containment Cardboard BoxBlack Mylar / Aluminum Foil Physical barrier ensures 0% transmittance.
Lighting Fluorescent OverheadRed LED / Sodium Lamp Red light (>600nm) lacks the energy to cleave the C-I bond.
Solvent Choice THF, EthersMeCN, DCM Ethers are excellent H-atom donors (radical promoters). Avoid if possible during storage.

Critical Action: If you must handle the compound in solution for extended periods (e.g., during purification), wrap the column in foil and turn off the fraction collector hood light.

Module 3: Reaction Troubleshooting

User Question: "My Suzuki coupling failed. I see the starting material is gone, but I mostly isolated the de-iodinated product. Did the catalyst reduce it?"

Technical Analysis: While Palladium can mediate dehalogenation, photolysis is the more likely culprit if the reaction was run on a benchtop without protection. This is often misdiagnosed as "catalytic reduction."

Protocol: The "Blind" Coupling Reaction

Follow this workflow to distinguish between catalytic failure and light sensitivity.

Reaction_Workflow Setup 1. Weigh Reagents Wrap 2. Wrap Flask in Foil BEFORE Solvent Addn Setup->Wrap CRITICAL STEP Degas 3. Degas Solvent (Sparge N2) Wrap->Degas AddSolvent 4. Cannulate Solvent into Flask Degas->AddSolvent Exclude O2 (Radical trap) React 5. Heat/Stir (Keep Covered) AddSolvent->React Workup 6. Quench & Workup (Amber Vials) React->Workup

Figure 2: Workflow for setting up light-sensitive cross-coupling reactions. Note that wrapping occurs before solvent addition.

Key Troubleshooting Steps:

  • Exclude Light: Wrap the reaction vessel completely in aluminum foil.

  • Degas Thoroughly: Oxygen can promote radical chains. Sparging with Nitrogen/Argon is mandatory, not optional.

  • Check the Solvent: If using THF or Dioxane, ensure they are peroxide-free. Peroxides initiate radical chains that accelerate deiodination [2].

Module 4: Analytical Artifacts (HPLC/NMR)

User Question: "My HPLC shows a 99% pure compound, but when I re-run the SAME vial 2 hours later, I see a 5% impurity peak. Is my compound unstable?"

Technical Analysis: This is a classic "Autosampler Artifact." Most HPLC autosamplers have internal lights to read vial QR codes or illuminate the deck. If your sample sits in a clear vial inside the illuminated autosampler for 2 hours, it will degrade in situ.

The Fix:

  • Use Amber HPLC Vials: This is non-negotiable for 3-iodoindazoles.

  • Disable Tray Lights: If possible, switch off the internal lamp of the autosampler.

  • Limit Wait Time: Inject immediately after preparation.

Frequently Asked Questions (FAQ)

Q: Is 3-iodo-1H-indazole more sensitive than the 3-bromo analog? A: Yes. The C-I bond is significantly weaker (~15 kcal/mol difference) than the C-Br bond. You may treat the bromide with standard care, but the iodide requires strict light exclusion [3].

Q: Can I use a yellow bug light? A: Preferably Red. Yellow light cuts UV, but some blue/green wavelengths can still leak through. A red photographic safe light or red LED is the safest standard for 3-iodo derivatives.

Q: Does the N-protecting group matter? A: Yes. Electron-withdrawing groups (e.g., Tosyl, Boc) on the Nitrogen (N1) can slightly destabilize the radical intermediate, potentially offering marginal stability improvements over the free N-H indazole, but they do not eliminate the risk. Treat all derivatives as light-sensitive.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data supports C-I vs C-Br bond energy differentials).[1][2]

  • International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products.

  • Grimm, J. B., et al. (2011). Carbofluoresceins and Carborhodamines as Scaffolds for Dye Development. The Journal of Organic Chemistry. (Discusses handling of light-sensitive aryl iodides in synthesis).

  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.[3] (Authoritative text on aryl halide photolysis mechanisms).

Sources

Separation of 3-iodo and 3-bromo indazole byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halo-Indazole Purification Subject: Troubleshooting Separation of 3-Iodo-1H-indazole and 3-Bromo-1H-indazole Case ID: IND-HALO-SEP-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Diagnostic Assessment

The Problem: You are likely observing co-elution of 3-iodoindazole and 3-bromoindazole during standard purification. The Cause: These two compounds are halo-isosteres . They share nearly identical polarity (affecting Normal Phase retention) and pKa values.

  • Structural Similarity: The Van der Waals radius difference between Bromine (1.85 Å) and Iodine (1.98 Å) is minimal.

  • Standard Failure Mode: On standard Silica (SiO2) or C18 columns, the hydrophobic selectivity is insufficient to resolve the subtle difference in polarizability.

The Solution: You must pivot from polarity-based separation to polarizability/shape-selective separation. The iodine atom is significantly more "soft" (polarizable) and capable of stronger halogen bonding than bromine. We will exploit this.

Part 1: Chromatographic Resolution (HPLC & Flash)

Status: Recommended for <5g scale or analytical QC.

Standard C18 columns often fail here. The "Silver Bullet" for halo-aromatic separation is the Phenyl-Hexyl stationary phase.

Why Phenyl-Hexyl Works (The Mechanism)

Phenyl-hexyl phases utilize


-

interactions and, critically, halogen bonding .
  • Mechanism: The iodine atom on the indazole ring acts as a Lewis acid (sigma-hole donor) toward the

    
    -system of the phenyl stationary phase.
    
  • Selectivity: Iodine forms a stronger halogen bond than bromine. Consequently, 3-iodoindazole will be retained longer than 3-bromoindazole on a Phenyl-Hexyl column, creating the necessary resolution window.

Protocol 1: HPLC Method (Analytical to Prep)
ParameterConditionNote
Column Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna)Critical: Do not use standard C18.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the indazole protonated (or neutral depending on pH), sharpening peaks.
Mobile Phase B Methanol (MeOH)Crucial: MeOH promotes

-

interactions better than Acetonitrile (ACN). ACN can suppress the pi-selectivity.
Gradient 50% B to 90% B over 20 minsShallow gradient is required for max resolution.
Detection UV 254 nm / 300 nmIndazoles absorb strongly at 300 nm.

Troubleshooting the Chromatogram:

  • Peaks still merging? Switch Mobile Phase B to pure Methanol (no ACN). Lower temperature to 25°C (stronger adsorption).

  • Tailing? Increase buffer concentration (e.g., 10mM Ammonium Acetate) to mask silanols.

Part 2: Bulk Purification (Recrystallization)

Status: Recommended for >5g scale.

When chromatography is too expensive, we utilize Lattice Energy Differentiation . Iodine-containing aromatics generally possess higher lattice energies and lower solubility in non-polar solvents compared to bromine analogs due to increased London Dispersion Forces.

Protocol 2: The "Anti-Solvent" Crash

This method relies on the lower solubility of the iodo-species.

  • Dissolution: Dissolve the crude mixture in the minimum amount of hot Ethyl Acetate (EtOAc) or THF (approx. 60°C).

  • Precipitation: Slowly add hot Hexanes or Heptane dropwise until the solution turns slightly cloudy.

  • Cooling: Allow to cool to room temperature slowly (over 2 hours), then move to 4°C.

  • Theory: 3-Iodoindazole should crystallize out first (enriched solid). The filtrate will be enriched in 3-bromoindazole.

  • Repetition: You may need 2-3 cycles to achieve >98% purity.

Note: If the mixture is predominantly 3-iodoindazole with minor bromo-impurity, this method works well to polish the major product.

Part 3: Chemical Editing (The "Nuclear" Option)

Status: Last resort. Use if physical separation fails.

If you cannot separate them physically, you can separate them chemically by exploiting the C-X bond weakness . The C-I bond is weaker and undergoes oxidative addition with Palladium (Pd) much faster than the C-Br bond.

Protocol 3: Selective Protection/Coupling

Scenario A: You want the 3-Iodo compound.

  • Action: Protect the Nitrogen (e.g., Boc, THP).

  • Result: N-protection often amplifies the lipophilicity difference, making Silica chromatography (Hexane/DCM) viable. 3-Iodo derivatives are often slightly less polar (higher Rf) in non-polar solvents.

Scenario B: You want to use the mixture in a reaction.

  • Action: Perform your intended Cross-Coupling (Suzuki/Sonogashira) at low temperature (RT to 40°C) with a limiting amount of boronic acid/alkyne.

  • Result: The 3-Iodoindazole will react selectively leaving the 3-bromoindazole unreacted. You can then easily separate the coupled product from the unreacted bromide.

Visual Decision Guide

PurificationStrategy Start Start: Mixture of 3-Iodo & 3-Bromo Indazole ScaleCheck Check Scale Start->ScaleCheck SmallScale Small Scale (<1g) or Analytical ScaleCheck->SmallScale LargeScale Large Scale (>5g) ScaleCheck->LargeScale HPLC HPLC / Prep-LC (Phenyl-Hexyl Column) SmallScale->HPLC Cryst Recrystallization (EtOAc / Hexanes) LargeScale->Cryst SolventCheck Solvent Selection: Use MeOH (Not ACN) HPLC->SolventCheck Optimize PurityCheck Check Purity (NMR) Cryst->PurityCheck PurityCheck->Start Repeat Cycle Deriv Chemical Derivatization (Selective Coupling) PurityCheck->Deriv If separation fails

Caption: Decision matrix for selecting the optimal purification pathway based on scale and available equipment.

Frequently Asked Questions (FAQ)

Q1: Why are my peaks co-eluting even on C18? A: C18 separates primarily based on hydrophobicity. The hydrophobicity difference between an Iodine and Bromine atom is negligible in this context. You need a stationary phase that interacts with the electron cloud (Polarizability). Switch to Phenyl-Hexyl or PFP (Pentafluorophenyl).[1]

Q2: Can I use Flash Chromatography with Silica? A: It is difficult. However, if you must use Silica, avoid Ethyl Acetate. Use Dichloromethane (DCM) or Toluene as the eluent. Chlorinated/Aromatic solvents interact better with the halogenated analytes, potentially improving separation factors (


) compared to generic alcohols/esters.

Q3: How do I confirm I have a mixture and not just one pure compound? A: Do not rely on LCMS alone, as ionization efficiencies differ.

  • 1H NMR: Look at the aromatic protons. The inductive effect difference will cause a slight chemical shift drift in the protons adjacent to the C3 position (though C3 is substituted, check H4).

  • 13C NMR: This is definitive. The C3 carbon attached to Iodine will appear significantly upfield (around 90-100 ppm) compared to the C3 attached to Bromine (around 120-130 ppm) due to the "Heavy Atom Effect."

References

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. (Demonstrates the superiority of Phenyl-Hexyl phases for polarizable aromatic separation).

  • Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC: Mechanisms of Interaction. (Explains the pi-pi and halogen bonding mechanisms required for halo-separation).

  • Giraud, F., et al. (2014). C3-Indazole functionalization: A review. (Discusses synthesis pathways where 3-iodo and 3-bromo contaminants arise).

  • Sigma-Aldrich. (2024). 3-Bromoindazole Product Specification. (Baseline data for physical properties).

Sources

Validation & Comparative

13C NMR Chemical Shift Guide: 3-Iodo and 6-Hydroxy Aromatic Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Analytical Challenge: In drug discovery scaffolds (particularly substituted benzenes, pyridines, and indoles), the coexistence of heavy halogens (Iodine) and strong electron donors (Hydroxyl) creates a polarized 13C NMR spectrum. This guide provides the definitive chemical shift ranges and mechanistic rationale for identifying 3-iodo (highly shielded) and 6-hydroxy (highly deshielded) carbons.

Key Insight: The 3-iodo carbon signal often appears "buried" in the solvent region or alkene range (80–100 ppm) due to the Heavy Atom Effect (HALA) , while the 6-hydroxy carbon is easily identified in the extreme downfield region (150–165 ppm).

Mechanistic Analysis: The Polarity of Shifts

To accurately assign these signals, one must understand the opposing physical forces at play. The chemical shift difference (


) between these two carbons can exceed 70 ppm, despite both being on the same aromatic ring.
The Heavy Atom Effect (Iodine)

Unlike Chlorine or Bromine, which deshield the ipso-carbon via electronegativity, Iodine induces a shielding effect (upfield shift).

  • Mechanism: Spin-Orbit Coupling.[1] The large electron cloud of Iodine allows for mixing of ground and excited states, introducing a paramagnetic shielding term that opposes the induced magnetic field.

  • Result: The C-I signal moves upfield by approximately 30–40 ppm relative to benzene.

The Mesomeric Effect (Hydroxyl)

The Hydroxyl group dominates via the +M (Mesomeric) Effect .

  • Mechanism: Lone pair donation into the

    
    -system increases electron density at ortho/para positions but significantly deshields the ipso carbon due to the electronegativity of Oxygen.
    
  • Result: The C-OH signal moves downfield by approximately 25–30 ppm relative to benzene.

Visualization: Shielding Mechanisms

ShieldingMechanism Iodine Iodine Substituent (Heavy Atom) SOC Spin-Orbit Coupling (Relativistic Effect) Iodine->SOC High Z Number Hydroxyl Hydroxyl Substituent (Electronegative) Inductive Inductive/Mesomeric (-I / +M) Hydroxyl->Inductive Lone Pair Donation CI_Shift C-I Signal (Shielded: 80-100 ppm) SOC->CI_Shift Upfield Shift COH_Shift C-OH Signal (Deshielded: 150-165 ppm) Inductive->COH_Shift Downfield Shift

Figure 1: Mechanistic divergence between Iodine (relativistic shielding) and Hydroxyl (electronic deshielding) effects on 13C NMR shifts.

Comparative Data Analysis

The following data assumes a generic 1,2,4-trisubstituted benzene scaffold (common in pharmacophores) where positions are relative to the principal group (e.g., C1).

Table 1: Chemical Shift Ranges (Experimental Averages)
Carbon MotifSubstituentExpected Shift (

, ppm)
IntensityKey Interference
C-3 (Ipso) Iodine (-I) 85.0 – 98.0 Low (Quaternary)CDCl

triplet (77.16 ppm)
C-3 (Ipso)Bromine (-Br)120.0 – 125.0LowAromatic C-H signals
C-3 (Ipso)Chlorine (-Cl)130.0 – 135.0LowAromatic C-H signals
C-6 (Ipso) Hydroxyl (-OH) 155.0 – 165.0 Low (Quaternary)Carbonyls (Ester/Amide)
C-6 (Ipso)Methoxy (-OMe)158.0 – 168.0LowVery similar to C-OH
C-6 (Ipso)Amino (-NH

)
145.0 – 152.0BroadC-OH (overlap possible)
Table 2: Substituent Effects on Benzene (Additivity Rules)

Base value: Benzene = 128.5 ppm

SubstituentIpso (

)
Ortho (

)
Meta (

)
Para (

)
-I (Iodine) -32.0 (Shielded)+10.2+2.9+1.0
-OH (Hydroxyl) +26.9 (Deshielded)-12.7+1.4-7.3

Critical Note: If the Iodine and Hydroxyl groups are ortho to each other (e.g., 2-iodophenol), steric compression can cause further anomalies, typically deshielding the C-OH by an additional 2-5 ppm.

Experimental Protocol: Signal Detection

Detecting quaternary carbons (C-I and C-OH) requires specific acquisition parameters because they lack the Nuclear Overhauser Effect (NOE) enhancement from attached protons and have long spin-lattice relaxation times (


).
Step-by-Step Acquisition Workflow
  • Sample Preparation:

    • Concentration: High concentration (>20 mg/0.6 mL) is preferred.

    • Solvent: DMSO-

      
       is recommended over CDCl
      
      
      
      for hydroxylated compounds to prevent exchange broadening and improve solubility.
    • Additive: Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)

      
      ] if instrument time is limited. This paramagnetic relaxation agent shortens 
      
      
      
      for quaternary carbons.
  • Pulse Sequence Configuration:

    • Pulse Angle: Use a

      
       pulse (not 
      
      
      
      ) to allow faster repetition.
    • Relaxation Delay (D1):

      • Standard: 1.0 – 2.0 sec (Risk: C-I and C-OH peaks may be invisible).

      • Optimized:3.0 – 5.0 sec . This allows full relaxation of the quaternary C-I nuclei.

    • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary peaks.

  • Processing:

    • Line Broadening (LB): Apply 1.0 – 3.0 Hz exponential multiplication.

    • Referencing: Calibrate strictly to the solvent peak (DMSO center: 39.52 ppm).

Visualization: Acquisition Decision Tree

AcquisitionProtocol Start Start Acquisition CheckSample Is Sample > 20mg? Start->CheckSample StandardParams Standard D1 = 1.0s CheckSample->StandardParams Yes Relaxation Are Quaternary Peaks Visible? OptimizedParams Set D1 = 5.0s or Add Cr(acac)3 Relaxation->OptimizedParams No (Missing C-I) Analyze Assign C-I (~90 ppm) Assign C-OH (~160 ppm) Relaxation->Analyze Yes StandardParams->Relaxation OptimizedParams->Analyze

Figure 2: Workflow for optimizing detection of quaternary C-I and C-OH signals.

References

  • Facelli, J. C. (2011). "Calculations of Chemical Shieldings: Heavy Atom Effects." Nuclear Magnetic Resonance, 40, 232-260. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for substituent additivity rules).
  • Reich, H. J. (2023). "13C Chemical Shifts of Common Organic Compounds." University of Wisconsin-Madison Chemistry. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Source for general phenolic and aryl halide shifts).

Sources

Spectroscopic Characterization Guide: 3-Iodo-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3-Iodo-1H-indazol-6-ol , designed for researchers in medicinal chemistry and structural biology.

Content Type: Publish Comparison Guide | Status: Technical Reference

Executive Summary

This compound (CAS: 132983-41-6) is a critical bicyclic heteroaromatic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR inhibitors) and


-adrenergic receptor agonists. Its structural integrity is defined by two key functional modifications to the indazole core: a heavy-atom iodine substitution at C3 and a hydroxyl auxochrome at C6.

This guide moves beyond simple data listing to provide a comparative spectral analysis . It establishes the theoretical and experimental baselines for validating this compound against its non-iodinated and non-hydroxylated precursors, offering a robust protocol for quality control and structural elucidation.

Theoretical Framework: The Chromophore Architecture

To accurately interpret the UV-Vis spectrum of this compound, one must deconstruct the electronic contributions of its substituents relative to the parent scaffold.

The Indazole Core (Baseline)

The unsubstituted 1H-indazole exhibits two primary absorption bands in the UV region, typically arising from


 transitions:
  • Band I (Short-wave):

    
     nm.
    
  • Band II (Long-wave):

    
     nm.
    
Substituent Effects (Perturbation)

The target molecule introduces two electronic perturbations that result in a distinct Bathochromic (Red) Shift :

  • C6-Hydroxyl Group (+OH):

    • Effect: Strong Auxochrome.

    • Mechanism: The lone pair on the oxygen atom participates in resonance with the aromatic ring, raising the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap (

      
      ).
      
    • Result: Red shift of ~10–20 nm relative to the parent.

  • C3-Iodine Atom (+I):

    • Effect: Heavy Atom / Conjugation Extension.

    • Mechanism: Iodine is polarizable and can extend the conjugation length. Additionally, the "heavy atom effect" can increase spin-orbit coupling, though its primary impact on

      
       is a redshift due to electronic donation into the 
      
      
      
      -system.
    • Result: Further red shift of ~5–15 nm.

Visualizing the Resonance

The following diagram illustrates the electronic delocalization pathways that define the compound's absorption characteristics.

ChromophoreAnalysis Parent 1H-Indazole Core (λmax ~295 nm) OH_Effect C6-OH Auxochrome (+ Lone Pair Donation) Parent->OH_Effect HOMO Elevation I_Effect C3-Iodine (+ Polarizability) Parent->I_Effect Conjugation Extension Target This compound (Predicted λmax: 305-320 nm) OH_Effect->Target Bathochromic Shift I_Effect->Target Bathochromic Shift

Figure 1: Additive electronic effects contributing to the bathochromic shift in this compound.

Comparative Spectral Data

The following table synthesizes experimental expectations based on Structure-Activity Relationship (SAR) trends for indazoles. This data serves as a reference for quality control (QC).

CompoundPrimary

(MeOH)
Secondary BandStructural Driver
1H-Indazole (Parent)294 nm 250 nmBasic aromatic

1H-Indazol-6-ol 302 - 308 nm 255 nmC6-OH donation (Auxochrome)
3-Iodo-1H-indazole 300 - 305 nm 260 nmC3-Iodine polarizability
This compound 310 - 320 nm 265 nm Combined Synergistic Shift

Critical Insight: The absorption maximum of this compound is highly pH-dependent . In basic media (pH > 10), the formation of the phenolate anion will cause a dramatic redshift (often >30 nm) to approximately 340–350 nm . This "Phenolate Shift" is the definitive identification test.

Experimental Protocols

To ensure scientific integrity, use the following self-validating protocols. These are designed to confirm identity not just by a single number, but by the molecule's chemical behavior.

Protocol A: Determination of and Molar Extinction Coefficient ( )

Objective: Determine the precise absorption maximum and quantify purity.

  • Stock Preparation: Dissolve 1.0 mg of this compound in 10 mL of HPLC-grade Methanol (Concentration

    
     0.38 mM). Sonicate for 5 minutes to ensure complete dissolution.
    
  • Working Standard: Dilute 100

    
    L of Stock into 2.9 mL of Methanol (Final Conc 
    
    
    
    12
    
    
    M).
  • Blanking: Use pure HPLC-grade Methanol in the reference cuvette.

  • Scan: Record spectrum from 220 nm to 450 nm.

  • Calculation: Apply Beer-Lambert Law (

    
    ).
    
    • Target

      
      : Expect 
      
      
      
      5,000 - 10,000
      
      
      at
      
      
      .
Protocol B: The "Phenolate Shift" Validation (Identity Test)

Objective: Confirm the presence of the phenolic C6-OH group and the integrity of the aromatic core.

  • Neutral Scan: Record the spectrum of the Working Standard (from Protocol A).

  • Basification: Add 10

    
    L of 1M NaOH to the cuvette and invert gently to mix.
    
  • Basic Scan: Record the spectrum immediately.

  • Validation Criteria:

    • Observation: The primary peak at ~315 nm should diminish.

    • New Peak: A new, intense band should appear at 340–350 nm .

    • Isosbestic Point: An isosbestic point (crossing point) should be visible between the two curves, indicating a clean two-state equilibrium.

Workflow Visualization

ExperimentalWorkflow cluster_Analysis Spectral Analysis Start Start: Solid Sample (this compound) Solubilization Dissolve in MeOH (Stock ~0.4 mM) Start->Solubilization Dilution Dilute to ~12 µM (Working Solution) Solubilization->Dilution Scan_Neutral Scan A: Neutral (MeOH) Expected λmax: 310-320 nm Dilution->Scan_Neutral Add_Base Add 1M NaOH (Deprotonation) Scan_Neutral->Add_Base Scan_Basic Scan B: Basic (Phenolate) Expected λmax: 340-350 nm Add_Base->Scan_Basic Validation Compare Scan A vs B Check for Red Shift (>25 nm) Scan_Basic->Validation

Figure 2: Step-by-step workflow for spectrophotometric validation and phenolate shift analysis.

References

  • General Indazole Spectroscopy

    • Claramunt, R. M., et al. "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry, 2022. Link

    • Note: Provides baseline UV data for 1H-indazole and nitro-derivatives, establishing the 250/300 nm baseline.
  • Synthesis & Characterization

    • "Indazole compounds and their use as beta-3 adrenergic receptor agonists." U.S. Patent 8,008,506, 2011. Link

    • Note: Describes the synthesis of 6-hydroxy-3-iodoindazole derivatives, including HPLC-UV detection methods
  • Iodine Substituent Effects

    • Giraud, F., et al. "C3-Indazole Functionalization: A Review." Institute of Chemistry of Clermont-Ferrand. Link

    • Note: Reviews methods for introducing iodine at C3 and the resulting stability/reactivity profiles.
  • Phenolic Shift Methodology

    • "Determination of Ionization Constants (pKa) by UV Spectroscopy." National Institutes of Health (PMC). Link

    • Note: Standardizes the protocol for observing the bathochromic shift in phenolic compounds like this compound.

Comparative Purity Analysis Guide: Elemental Characterization of C7H5IN2O Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, the scaffold C7H5IN2O (Molecular Weight: 260.03 g/mol ) represents a critical class of halo-heterocycles, often corresponding to 2-Amino-5-iodobenzoxazole or 5-Iodoindazolinone . These cores are pivotal intermediates for antifungal and kinase inhibitor synthesis.

However, validating the purity of iodine-rich small molecules presents a unique analytical challenge. Iodine (48.8% by mass in this compound) sublimes easily, poisons standard combustion catalysts, and often leads to "incomplete combustion" errors in automated CHN analyzers.

This guide provides the theoretical elemental baseline , compares the performance of classical combustion (CHN) against Quantitative NMR (qNMR) , and outlines a self-validating protocol to ensure data integrity.

Theoretical Calculation (The Baseline)

Before experimental validation, the theoretical composition must be established. This serves as the "True Value" against which all methods are graded.

Target Formula: C


H

IN

O
ElementAtomic Mass ( g/mol )CountTotal Mass ContributionMass Percent (%)
Carbon (C) 12.011784.07732.33%
Hydrogen (H) 1.00855.0401.94%
Iodine (I) 126.9041126.90448.80%
Nitrogen (N) 14.007228.01410.77%
Oxygen (O) 15.999115.9996.15%
TOTAL 260.034 100.00%

Critical Insight: The high Iodine content (~49%) is the primary source of analytical failure. In standard combustion, iodine gas (


) can mimic other gases or coat the thermal conductivity detector (TCD), leading to drift.

Comparative Analysis: Performance of Alternatives

We evaluated three purity determination workflows for C7H5IN2O.

Method A: Classical Combustion Analysis (CHN)

The Industry Standard (with modifications)

  • Mechanism: Flash combustion at 1000°C. Gases (

    
    ) are separated and quantified.
    
  • Performance on C7H5IN2O:

    • Without Additives:High Failure Rate. Iodine sublimes and deposits in the reduction tube. Results typically show low Carbon/Nitrogen due to sensor poisoning.

    • With Tungsten Trioxide (

      
      ):Acceptable. 
      
      
      
      acts as a scrubber, binding Iodine to form non-volatile Tungsten Iodide, allowing clean gas passage.
  • Verdict: Essential for publication, but requires strict protocol adherence (see Section 4).

Method B: Quantitative NMR (qNMR)

The Modern "Absolute" Standard

  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB) with a known purity.

  • Performance on C7H5IN2O:

    • Superior Accuracy. Unaffected by Iodine content.

    • Detects residual solvents (water, DMSO) that CHN misses.

    • Limitation: Requires a soluble, non-reactive internal standard.

  • Verdict: The most robust method for internal decision-making and potency assignment.

Method C: High-Resolution Mass Spectrometry (HRMS)

Identity Confirmation

  • Mechanism: Measures exact mass (

    
    ) to 4 decimal places.
    
  • Performance on C7H5IN2O:

    • Confirms Identity (Calculated

      
      ), but fails  at Purity.
      
    • Cannot detect inorganic salts or non-ionizable impurities.

  • Verdict: Complementary only. Do not use for purity assignment.

Experimental Protocol: Validated CHN Analysis for Iodo-Heterocycles

This protocol is designed to mitigate Iodine interference.

Reagents & Equipment
  • Analyzer: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder (high purity).
    
  • Capsules: Tin (Sn) capsules (Standard).

  • Reference Standard: Acetanilide (Run prior to sample to verify calibration).

Step-by-Step Workflow
  • System Blanking: Run 3 empty tin capsules to stabilize the baseline.

  • Calibration Check: Run Acetanilide (~2 mg).

    • Acceptance Criteria: C: 71.09 ± 0.3%, H: 6.71 ± 0.3%, N: 10.36 ± 0.3%.

  • Sample Preparation (The Critical Step):

    • Weigh 1.50 – 2.00 mg of dried C7H5IN2O into a tin capsule.

    • Add 10 – 15 mg of Tungsten Trioxide (

      
      ) directly on top of the sample.
      
    • Why? The

      
       must physically cover the sample to trap Iodine immediately upon combustion.
      
  • Encapsulation: Fold the tin capsule tightly, ensuring no air pockets (which cause Nitrogen spikes).

  • Combustion:

    • Furnace Temp: 975°C (Slightly elevated to ensure complete oxidation of the heterocycle).

    • Oxygen Dosing: Increase

      
       boost by 5 seconds to account for the oxidant demand of the iodine.
      
  • Data Analysis: Compare results to the theoretical table in Section 2.

Data Visualization & Logic Flow

Figure 1: Analytical Decision Matrix

This diagram illustrates the logic flow for validating the purity of the C7H5IN2O scaffold, prioritizing qNMR for accuracy while retaining CHN for publication requirements.

PurityWorkflow Start Crude C7H5IN2O Isolated Drying Vacuum Drying (Remove Solvents) Start->Drying qNMR Method B: qNMR (w/ Maleic Acid Std) Drying->qNMR Check1 Purity > 95%? qNMR->Check1 CHN Method A: CHN Analysis (w/ WO3 Additive) Check1->CHN Yes (Internal Pass) Recrystallize Recrystallize (EtOH/Water) Check1->Recrystallize No Check2 Within ±0.4%? CHN->Check2 Pass VALIDATED Release for Screening Check2->Pass Yes Fail REJECT Check for trapped Iodine/Solvent Check2->Fail No Recrystallize->Drying

Caption: Workflow integrating qNMR for internal validation and CHN for external publication standards.

Figure 2: Combustion Interference Mechanism

Visualizing why standard analysis fails without additives.

CombustionChem Sample C7H5IN2O Sample Heat 975°C + O2 Sample->Heat Sub1 NO Additive Heat->Sub1 Sub2 With WO3 Heat->Sub2 Gas1 Gases: CO2, H2O, N2, I2(gas) Sub1->Gas1 Error I2 Coats Detector (Drift / Error) Gas1->Error Trap WO3 + I2 -> WIx (Solid Ash) Sub2->Trap Gas2 Clean Gases: CO2, H2O, N2 Trap->Gas2 Success Accurate Detection Gas2->Success

Caption: Mechanism of Iodine interference and the scrubbing role of Tungsten Trioxide (WO3).

Troubleshooting & Data Interpretation

Use this table to diagnose "Failed" Elemental Analysis runs for C7H5IN2O.

ObservationProbable CauseCorrective Action
High %C (+1.0% or more) Incomplete combustion (soot formation) or solvent trap.Increase

dose time; ensure sample is fully dry (check qNMR for solvent).
Low %C, Low %N Weighing error or Iodine poisoning of detector.Check if

was added. If yes, replace reduction tube copper.
High %H only Sample is hygroscopic (absorbed water).Dry sample at 50°C under high vacuum ( < 1 mbar) for 4 hours.
Drifting Baseline Iodine contamination in the system.Run 5 "Blank" runs with high

to purge the system.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • PerkinElmer. (2022). 2400 Series II CHNS/O Elemental Analyzer User Manual: Handling Halogens.Link

  • J. Med. Chem. (2014).[3][5] Guidelines for Purity of Compounds in Biological Assays. (Requires ±0.4% tolerance for CHN). Link

  • Microanalysis of Iodine-Containing Compounds. (2023). Exeter Analytical Technical Note 142.Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Iodo-1H-indazol-6-OL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Iodo-1H-indazol-6-ol is a halogenated heterocyclic scaffold often used as an intermediate in the synthesis of kinase inhibitors.[1] As a research chemical with an incomplete toxicological profile, it must be handled under Universal Precautions for high-potency compounds (Band 3/4 Control Strategy).

Immediate Action Required:

  • Primary Hazard: Potential for rapid transdermal absorption (due to the phenolic hydroxyl group) and respiratory irritation.

  • Stability Alert: The C-3 Iodine bond is photosensitive.[1] Handle under amber light or wrap vessels in foil to prevent de-iodination and the release of free iodine (

    
    ).[1]
    
  • Containment: Open handling of powder is prohibited outside of a certified fume hood or biological safety cabinet.[1]

Hazard Identification & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the risk. This molecule presents a Triad of Hazards based on its structural alerts:

Structural FeatureAssociated RiskOperational Implication
Indazole Core Bioactivity: Likely kinase inhibitor; potential for reproductive or systemic toxicity.[1]Treat as a suspected carcinogen/reproductive toxin.[1]
C-3 Iodine Reactivity: Weak C-I bond; susceptible to homolytic cleavage by UV light.[1]Light Protection: Store in amber vials. Avoid strong oxidizers.
C-6 Hydroxyl (-OH) Absorption: Increases polarity and hydrogen bonding, but phenolic nature allows skin permeation.[1]Dermal Protection: Double-gloving is mandatory to prevent systemic uptake.[1]

PPE Selection Matrix

Directive: Do not rely on a single glove type.[1][2] Solvent compatibility dictates glove choice once the solid is dissolved.[1]

Table 1: Task-Based PPE Requirements
Task IntensityRespiratory ProtectionDermal Protection (Gloves)Eye/Face ProtectionBody Protection
Storage & Transport (Sealed Containers)N/A (If integrity is verified)Single Nitrile (4 mil)Safety Glasses w/ Side ShieldsStandard Lab Coat
Weighing / Solid Handling (Open Container)Fume Hood Required. If unavailable: N95 or P100 Half-Mask.[1]Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change outer glove every 30 mins.[1]Chemical Splash GogglesLab Coat + Tyvek Sleeves (to seal wrist gap)
Solubilization (Dissolving in DMSO/DMF)Fume Hood Mandatory. (Solvents are carriers for skin absorption).[1]Laminate / Silver Shield (if immersion risk exists) OR Double Nitrile (Splash protection only).[1]Chemical Splash Goggles + Face Shield (if >50mL)Chemical-Resistant Apron (PVC/Butyl)
Spill Cleanup (Solid or Liquid)P100 Respirator (Full Face recommended)Double Nitrile (Thick, >8 mil) or Butyl Rubber.[1]Full Face Respirator acts as eye protection.[1]Tyvek Coveralls + Shoe Covers

Critical Insight: Standard Nitrile gloves are permeable to DMSO (dimethyl sulfoxide), the most common solvent for this compound.[1] If this compound is dissolved in DMSO, the solvent will carry the toxin through the glove and into your bloodstream.[1] Change gloves immediately upon any splash. [3]

Operational Workflow: The "Zero-Exposure" Protocol

Phase A: Preparation & Weighing

Objective: Eliminate static-driven dust dispersion.[1]

  • De-Static: Indazoles are often fluffy, electrostatic solids.[1] Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial.

  • The "Coffin" Method:

    • Place a tared vial inside a secondary containment jar (the "coffin").

    • Transfer the solid into the tared vial.

    • Cap the tared vial inside the coffin before removing it from the balance.

    • Why? This ensures that any dust settling on the exterior of the vial is contained within the secondary jar.

Phase B: Solubilization (The High-Risk Step)

Objective: Prevent "Carrier Effect" absorption.[1]

  • Solvent Choice: Prefer Acetonitrile over DMSO/DMF if chemistry permits, as Acetonitrile has lower skin permeability.[1]

  • Addition: Add solvent slowly down the side of the vessel to prevent aerosolization of the powder.

  • Venting: Do not tightly cap a vessel immediately after vigorous mixing if heat is generated; pressure buildup can cause spraying upon opening.[1]

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of the matter (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling this compound State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Q_Containment Is Fume Hood Available? Solid->Q_Containment Q_Solvent Solvent Type? Solution->Q_Solvent Hood_Yes Standard PPE: Double Nitrile Gloves Lab Coat Safety Glasses Q_Containment->Hood_Yes Yes Hood_No Escalated PPE: N95/P100 Respirator Splash Goggles Tyvek Sleeves Q_Containment->Hood_No No Volatile Volatile (MeOH, DCM) Q_Solvent->Volatile Carrier Carrier (DMSO, DMF) Q_Solvent->Carrier PPE_Volatile Standard Nitrile (Change <15m) Fume Hood Required Volatile->PPE_Volatile PPE_Carrier HIGH RISK: Laminate Gloves OR Double Nitrile (Change Immediate) Chem Apron Carrier->PPE_Carrier

Caption: Figure 1. Logic flow for selecting Personal Protective Equipment based on physical state and solvent carrier risks.

Emergency Response & Disposal

Spill Response
  • Solid Spill: Do not dry sweep.[1] Cover with a wet paper towel (water/surfactant) to suppress dust, then wipe up.[1]

  • Solution Spill: Cover with absorbent pads.[1] If iodine release is visible (brown/purple staining), treat the area with 10% Sodium Thiosulfate solution to reduce volatile Iodine (

    
    ) to non-volatile Iodide (
    
    
    
    ).[1]
Disposal Protocol
  • Waste Stream: Segregate into "Halogenated Organic Waste."

  • Incompatibility: NEVER mix with oxidizing acids (Nitric Acid, Piranha solution).[1] This will oxidize the iodide, releasing toxic purple iodine gas.[1]

Waste_Workflow Waste Waste Generation Check Contains Oxidizers? Waste->Check Treat Quench with Sodium Thiosulfate Check->Treat Yes (Iodine Risk) Bin Halogenated Organic Waste Check->Bin No Treat->Bin

Caption: Figure 2. Disposal workflow emphasizing the neutralization of oxidizers to prevent iodine gas release.

References

  • PubChem. Compound Summary: 6-iodo-1H-indazole (Structural Analog).[1] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Hand Protection Standards (29 CFR 1910.138).[1][4][Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-1H-indazol-6-OL
Reactant of Route 2
3-Iodo-1H-indazol-6-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.